molecular formula C10H9ClN2 B11754156 2-Chloro-4,8-dimethylquinazoline

2-Chloro-4,8-dimethylquinazoline

Cat. No.: B11754156
M. Wt: 192.64 g/mol
InChI Key: TUWPJQOWEWJFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,8-dimethylquinazoline is a chloro-substituted quinazoline compound utilized by researchers as a versatile building block in organic synthesis and medicinal chemistry . Quinazoline scaffolds are of significant interest in drug discovery due to their association with a wide spectrum of pharmacological activities . This particular compound is expected to act as a synthetic intermediate, where the reactive chlorine atom at the 2-position facilitates further functionalization, for instance, through nucleophilic aromatic substitution, to create a diverse array of 2-substituted quinazoline derivatives . These analogues are valuable for constructing libraries of compounds for biological screening. Research into quinazoline-based structures has shown potential for various therapeutic areas, and this compound may be used in the development of new agents with anti-cancer, anti-bacterial, or anti-inflammatory properties . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions.

Properties

IUPAC Name

2-chloro-4,8-dimethylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-4-3-5-8-7(2)12-10(11)13-9(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWPJQOWEWJFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 2-Chloro-4,8-dimethylquinazoline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The quinazoline scaffold is a cornerstone in modern oncology, forming the chemical backbone of numerous FDA-approved kinase inhibitors.[1][2] This guide delves into the specific, yet underexplored, therapeutic potential of 2-Chloro-4,8-dimethylquinazoline derivatives. We posit that the unique substitution pattern of this scaffold—a reactive C2-chloro group for versatile derivatization and C4/C8-dimethyl groups for modulating steric and electronic properties—presents a compelling platform for developing next-generation targeted therapies. This document provides a comprehensive overview of the proposed mechanism of action, a framework for preclinical evaluation with detailed protocols, and a perspective on future development for researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Oncology

A "Privileged Structure" in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle, is widely regarded as a "privileged structure" in medicinal chemistry.[3] This designation stems from its ability to serve as a versatile template for interacting with a wide range of biological targets, leading to diverse pharmacological activities.[4] In oncology, its rigid structure provides a stable anchor for substituents that can be precisely oriented to fit into the ATP-binding pockets of various protein kinases, making it an ideal scaffold for designing targeted inhibitors.[5]

Clinically Validated Success: A Legacy of Kinase Inhibition

The clinical and commercial success of quinazoline-based drugs provides a powerful validation of this scaffold's therapeutic potential. The FDA has approved several quinazoline derivatives, including gefitinib (Iressa®), erlotinib (Tarceva®), and afatinib (Gilotrif®), primarily for the treatment of non-small-cell lung cancer (NSCLC) by targeting the Epidermal Growth Factor Receptor (EGFR).[6][7] Others, like lapatinib (Tykerb®) and vandetanib (Caprelsa®), have expanded the therapeutic landscape by demonstrating activity against multiple kinases, including HER2 and Vascular Endothelial Growth Factor Receptor (VEGFR), respectively.[6][8] This history of success de-risks the foundational chemistry and provides a rich dataset of structure-activity relationships to guide future discovery.

Focus of this Guide: The Untapped Potential of 2-Chloro-4,8-dimethylquinazoline

While much research has focused on substitutions at the C4, C6, and C7 positions, the 2-Chloro-4,8-dimethylquinazoline scaffold remains a relatively untapped area. This guide focuses specifically on this derivative class. The C2-chloro position acts as a key synthetic handle, allowing for nucleophilic substitution to introduce a wide variety of side chains. The C4 and C8 methyl groups, meanwhile, are hypothesized to provide crucial steric and electronic influences that could enhance binding affinity and selectivity for specific kinase targets, potentially overcoming known resistance mechanisms.

Molecular Blueprint: Synthesis and Structure-Activity Relationship (SAR)

Proposed Synthetic Pathway

The synthesis of the 2-Chloro-4,8-dimethylquinazoline core can be achieved through established chemical methodologies. A plausible and efficient route begins with 2-amino-3,5-dimethylbenzoic acid. This starting material undergoes cyclization with formamide or a similar reagent to yield the corresponding quinazolinone intermediate. Subsequent chlorination, typically using phosphoryl chloride (POCl₃) or a similar agent, selectively converts the C2-carbonyl group into the target C2-chloro group, affording the final 2-Chloro-4,8-dimethylquinazoline scaffold ready for further derivatization.

Decoding the SAR: The Role of Key Substituents

The therapeutic potential of this scaffold is dictated by its unique substitution pattern.

  • The C2-Chloro Group: A Handle for Versatile Derivatization: The chlorine atom at the C2 position is an excellent leaving group, making it the primary site for introducing diverse chemical moieties via nucleophilic aromatic substitution. This allows for the systematic exploration of different side chains (e.g., amines, ethers, thiols) to optimize target engagement, selectivity, and pharmacokinetic properties.

  • The C4 and C8-Dimethyl Groups: Modulators of Potency and Selectivity: The methyl groups at positions C4 and C8 are critical for modulating the molecule's interaction with the target protein. They increase the lipophilicity of the core, which can enhance cell permeability and binding within hydrophobic pockets. Furthermore, their steric bulk can be exploited to achieve selectivity, favoring kinases with accommodating binding sites while preventing interaction with off-targets, thereby potentially reducing side effects. Polar groups at the C8 position have been shown to increase water solubility and bioavailability while maintaining potent inhibitory activity.[9]

Mechanism of Action: Targeting Oncogenic Signaling Cascades

Based on the extensive literature on quinazoline derivatives, the primary anticancer mechanism is the inhibition of protein kinases that drive tumor growth, proliferation, and survival.[6]

Primary Hypothesis: Inhibition of Receptor Tyrosine Kinases (RTKs)

The core hypothesis is that 2-Chloro-4,8-dimethylquinazoline derivatives, particularly after derivatization at the C2 position with an appropriate moiety like an aniline, will function as potent ATP-competitive inhibitors of key RTKs.

  • Targeting EGFR and VEGFR Signaling: EGFR and VEGFR are primary targets for quinazoline-based drugs.[1][10] Overexpression or mutation of EGFR is a known driver in many cancers, including NSCLC.[11][12] Inhibition of EGFR blocks downstream signaling through critical pathways like PI3K/Akt and RAS/MAPK, thereby suppressing cell proliferation and inducing apoptosis.[12][13] Simultaneously, inhibition of VEGFR, particularly VEGFR-2, is a powerful anti-angiogenic strategy that chokes off the tumor's blood supply, preventing growth and metastasis.[14][15] Dual inhibition of both EGFR and VEGFR is a valuable therapeutic strategy due to their common downstream signaling pathways.[15]

  • Downstream Pathway Modulation: The PI3K/Akt/mTOR Axis: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism and is frequently dysregulated in cancer.[3][16] By inhibiting upstream RTKs like EGFR, these quinazoline derivatives can effectively shut down this entire cascade.[13] Some derivatives may also directly inhibit PI3K isoforms, offering a multi-pronged attack on this critical survival pathway.[9][17]

Quinazoline_Derivative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR2 VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Quinazoline 2-Chloro-4,8-dimethyl quinazoline Derivative Quinazoline->EGFR Inhibits Quinazoline->VEGFR Inhibits Apoptosis Apoptosis Quinazoline->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Targeted inhibition of EGFR and VEGFR2 by quinazoline derivatives blocks downstream PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

Other Potential Mechanisms

Beyond kinase inhibition, quinazoline derivatives have been shown to exert their anticancer effects through other mechanisms:

  • Tubulin Polymerization Inhibition: Certain derivatives can bind to tubulin, disrupting microtubule dynamics. This interference with the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6][9]

  • Induction of Apoptosis: Regardless of the primary target, a common downstream consequence of effective target engagement by quinazoline derivatives is the induction of programmed cell death (apoptosis). This is often confirmed by observing the cleavage of PARP and the modulation of Bcl-2 family proteins.[2][18]

Preclinical Evaluation Framework: A Self-Validating Protocol

A robust and logical preclinical evaluation is essential to validate the therapeutic potential of novel 2-Chloro-4,8-dimethylquinazoline derivatives. The following framework outlines a self-validating system, where each phase provides the necessary data to justify progression to the next.

Phase 1: In Vitro Characterization

The initial phase focuses on assessing the compound's activity at the cellular level using a panel of cancer cell lines relevant to the hypothesized targets (e.g., A549 or PC-9 for EGFR-mutant lung cancer, HT-29 for colorectal cancer, MCF-7 for breast cancer).[11][19]

Protocol 4.1.1: Cell Viability and Cytotoxicity Screening This protocol determines the concentration at which the compound inhibits cancer cell growth (IC50).

  • Objective: To quantify the dose-dependent cytotoxic effect of the derivatives on various cancer cell lines.

  • Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

    • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well opaque-walled plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of the quinazoline derivative (e.g., from 0.01 µM to 100 µM). Add the compound to the designated wells. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). The 72-hour period is chosen to account for multiple cell doubling times.

    • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase, using the ATP from viable cells.

    • Signal Detection: Measure luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.[20]

    • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

In_Vitro_Workflow start Start: Synthesized Quinazoline Derivatives seed_cells 1. Cell Seeding (Cancer Cell Lines in 96-well plates) start->seed_cells treat_cells 2. Compound Treatment (Serial Dilution) seed_cells->treat_cells incubate 3. Incubation (72 hours) treat_cells->incubate assay 4. CellTiter-Glo® Assay (ATP Measurement) incubate->assay read_plate 5. Luminescence Reading assay->read_plate analyze 6. Data Analysis (Calculate IC50) read_plate->analyze hit_id Hit Identification (Potent & Selective Compounds) analyze->hit_id next_phase Proceed to Mechanism & In Vivo Studies hit_id->next_phase

Caption: High-throughput workflow for in vitro screening of quinazoline derivatives to determine cytotoxic potency (IC50).

Table 1: Representative In Vitro Cytotoxicity Data (Hypothetical)

CompoundA549 (NSCLC) IC50 (µM)MCF-7 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)GES-1 (Normal) IC50 (µM)Selectivity Index (GES-1/A549)
Derivative 18 0.85 1.232.5426.75 31.5
Gefitinib0.025.6>108.9445
Doxorubicin0.150.090.210.352.3

Data based on findings for a novel quinazoline derivative.[18] A high selectivity index is desirable, indicating specific toxicity towards cancer cells over normal cells.

Phase 2: In Vivo Efficacy Assessment

Promising candidates from in vitro studies (displaying high potency and selectivity) should be advanced to in vivo models to assess their efficacy and tolerability in a complex biological system.[20]

Protocol 4.2.1: Xenograft Tumor Model in Immunocompromised Mice This protocol evaluates the ability of a lead compound to inhibit tumor growth in vivo.

  • Objective: To determine the anti-tumor efficacy of a lead quinazoline derivative in a mouse model bearing human tumors.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., athymic Nude or NOD/SCID) to prevent rejection of human tumor cells.

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and randomize mice into treatment and control groups (n=8-10 per group).

    • Dosing: Administer the compound (e.g., 50 mg/kg) and a vehicle control daily via an appropriate route (e.g., oral gavage). Include a positive control group treated with a standard-of-care drug (e.g., gefitinib).

    • Monitoring: Monitor tumor volume (calculated as (Length x Width²)/2) and the body weight of the mice 2-3 times per week. Body weight is a key indicator of systemic toxicity.

    • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Perform statistical analysis to determine the significance of the treatment effect compared to the vehicle control. At the end of the study, tumors can be excised for biomarker analysis (e.g., IHC for p-EGFR).[21]

Challenges and Future Directions

  • Overcoming Acquired Resistance: A major challenge in targeted therapy is the development of resistance, such as the T790M gatekeeper mutation in EGFR, which reduces the binding affinity of first-generation inhibitors.[4] The design of novel 2-Chloro-4,8-dimethylquinazoline derivatives must consider steric and electronic properties that allow for potent inhibition of both wild-type and mutant forms of the target kinase.

  • Improving Pharmacokinetics: Optimizing drug-like properties, including solubility, metabolic stability, and oral bioavailability, is critical for clinical success. The C2 position offers a prime opportunity to introduce moieties that can enhance these parameters without compromising potency.

  • Combination Therapies: The future of oncology lies in combination therapies. These quinazoline derivatives could be combined with other targeted agents, chemotherapy, or immunotherapy to achieve synergistic effects and prevent the emergence of resistance.[22]

Conclusion

The 2-Chloro-4,8-dimethylquinazoline scaffold represents a promising, yet underexplored, platform for the development of novel anticancer agents. Its unique structural features provide a strategic advantage for creating highly potent and selective kinase inhibitors. The reactive C2-chloro handle allows for extensive chemical diversification, while the C4/C8-dimethyl groups can be leveraged to fine-tune interactions within the target's ATP-binding site. By following a rigorous and self-validating preclinical evaluation framework, as outlined in this guide, researchers can systematically unlock the therapeutic potential of this compound class, paving the way for the development of next-generation targeted therapies in oncology.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry. Retrieved from [Link]

  • Comprehensive oncology in vivo models for accelerated drug development. (n.d.). Nuvisan.
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Bentham Science.
  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). National Center for Biotechnology Information.
  • A Technical Guide to Quinoline Derivatives in Cancer Research: Targeting the PI3K/Akt/mTOR Pathway. (n.d.). Benchchem.
  • In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). Science Direct.
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Journal of Drug Delivery and Therapeutics.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020). ecancermedicalscience.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. (2024). Pharmaceutical Sciences.
  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). PubMed. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. Retrieved from [Link]

  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (n.d.). Frontiers in Chemistry.
  • Cancer Models | Preclinical Tumor Models for Oncology Research. (n.d.). Noble Life Sciences.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers in Chemistry.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science.
  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023). Biomedical Journal of Scientific & Technical Research.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dovepress.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • 3333 An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.). ResearchGate.
  • Cancer Models. (n.d.). Charles River Laboratories.
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). Bentham Science.
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers in Oncology.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. (2025). Vascular and Endovascular Review.
  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications.
  • FDA-approved inhibitors of PI3K/Akt/mTOR pathway[2][11][23]. (n.d.). ResearchGate. Retrieved from

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). National Center for Biotechnology Information.
  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing.
  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). ResearchGate.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (n.d.). Semantic Scholar.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Pharmacology.

Sources

A Technical Guide to the Anticipated Biological Profile of 2-chloro-4,8-dimethylquinazoline: A Review and Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] While many derivatives have been extensively studied, 2-chloro-4,8-dimethylquinazoline remains a largely unexplored entity within this chemical space. This technical guide provides a comprehensive review of the known biological activities of structurally analogous quinazolines to forecast the potential therapeutic profile of this novel compound. By synthesizing data from anticancer, anti-inflammatory, and antimicrobial studies of related molecules, we establish a framework for its rational investigation. This document outlines key structure-activity relationships, proposes a robust synthetic strategy, and details validated experimental protocols for its biological evaluation. It is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of 2-chloro-4,8-dimethylquinazoline.

Introduction: The Quinazoline Scaffold - A Privileged Core in Medicinal Chemistry

Quinoline and quinazoline alkaloids are pivotal classes of nitrogen-based heterocyclic compounds that have garnered immense interest from researchers due to their extensive and varied biological activities.[3] The fusion of a benzene ring with a pyrimidine ring creates the quinazoline system, a structure that has proven to be a "privileged scaffold" in drug discovery.[2] This core is present in a multitude of compounds with significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5][6][7]

The clinical success of quinazoline-based drugs, such as the Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib and Erlotinib for non-small cell lung cancer, underscores the therapeutic value of this scaffold.[1][8] These agents function by disrupting aberrant cellular signaling pathways that drive tumorigenesis, highlighting the potential for targeted therapies derived from this chemical class.[1]

Despite the wealth of research into quinazoline derivatives, the specific compound 2-chloro-4,8-dimethylquinazoline has not been extensively characterized in the scientific literature. Its structure, featuring a reactive chloro group at the 2-position and methyl substitutions on the benzene ring, presents an intriguing target for investigation. The 2-chloro position is a critical synthetic handle, allowing for facile nucleophilic substitution to generate diverse libraries of compounds. The methyl groups at positions 4 and 8 are expected to modulate the molecule's lipophilicity and steric profile, which can significantly influence its interaction with biological targets.

This guide will therefore proceed by:

  • Reviewing the established biological activities of closely related 2-chloro and substituted quinazolines.

  • Analyzing structure-activity relationships (SAR) to predict the most probable activities for 2-chloro-4,8-dimethylquinazoline.

  • Providing detailed, field-proven experimental workflows for its synthesis and biological evaluation.

Proposed Synthetic Strategy

The synthesis of 2-chloroquinazoline derivatives typically begins with a substituted anthranilic acid. A common and effective method involves the cyclization to a quinazoline-2,4-dione, followed by chlorination.[9] The chlorination step, often using phosphorus oxychloride (POCl₃), converts the hydroxyl groups into more reactive chloro groups, with the chlorine at the 4-position being selectively more reactive to nucleophilic substitution than the one at the 2-position.[9][10] Based on established protocols, a logical pathway for the synthesis of 2-chloro-4,8-dimethylquinazoline is proposed below.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product A 3,5-Dimethylanthranilic Acid B Cyclization with Urea (Heat) A->B Step 1 D 4,8-Dimethylquinazoline-2,4(1H,3H)-dione B->D C Chlorination with POCl₃ (Reflux) E 2,4-Dichloro-4,8-dimethylquinazoline C->E D->C Step 2 F Selective Substitution/ Reduction at C4 E->F Step 3 (Hypothetical) G 2-Chloro-4,8-dimethylquinazoline F->G

Caption: Proposed synthetic workflow for 2-chloro-4,8-dimethylquinazoline.

This pathway leverages common, well-documented reactions in quinazoline chemistry. The final step, converting the likely intermediate 2,4-dichloro-4,8-dimethylquinazoline to the target compound, would require a selective reaction at the C4 position, such as reduction or a substitution followed by removal of the C4-substituent, a non-trivial but feasible synthetic challenge.

Review of Biological Activities in Structurally Related Quinazolines

To predict the biological profile of 2-chloro-4,8-dimethylquinazoline, we must examine the activities of its structural neighbors. The 2-chloro-4-anilinoquinazoline core is a particularly rich source of bioactive compounds.

Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore for anticancer agents, primarily through the inhibition of protein tyrosine kinases like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][11]

Derivatives of 2-chloro-4-anilinoquinazoline have been designed and synthesized as potent dual inhibitors of EGFR and VEGFR-2, which are validated targets in cancer therapy.[11] The combination of inhibiting both pathways may produce synergistic antitumor activity.[11] Further modifications, such as the synthesis of pyrimidodiazepines from 2-chloro-4-anilinoquinazoline-chalcones, have yielded compounds with high antiproliferative, cytostatic, and cytotoxic activity against a panel of 60 human cancer cell lines.[8] For instance, certain quinazoline-chalcone derivatives displayed potent activity (GI₅₀ values between 0.622–1.81 μM) against leukemia, colon cancer, melanoma, and breast cancer cell lines.[12] Some of these compounds are believed to exert their effect through DNA binding, either by intercalation or groove binding.[12]

Compound ClassCancer Cell Line(s)Activity (IC₅₀ / GI₅₀)Mechanism of ActionReference
2-chloro-4-anilinoquinazoline-chalconeK-562, RPMI-8226 (Leukemia)0.622–1.81 μMDNA Intercalation[12]
2-chloro-4-anilinoquinazoline-chalconeHCT-116 (Colon), MCF7 (Breast)0.622–1.81 μMDNA Intercalation[12]
2-anilino-4-alkylaminoquinazolinesMCF-7, HCT-116, HePG-2, HFB49.1–12.0 µg/mlDNA Binding[13]
2-Chloro-8-methoxy-indoloquinolineHCT116, Caco-2 (Colorectal)0.35 and 0.54 μMPI3K/AKT/mTOR modulation[14]

Table 1: Summary of Anticancer Activity of Related Quinazoline Derivatives.

Anti-inflammatory Activity

Heterocyclic compounds containing the quinazoline nucleus are known to possess anti-inflammatory properties.[4][5] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins.[4][5]

A study focused on a series of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives, which were designed and synthesized to explore their anti-inflammatory potential.[4][5] Several compounds in this series exhibited good anti-inflammatory activity when evaluated using an in vitro protein denaturation method, a common screen for anti-inflammatory drugs. One of the most potent compounds showed an IC₅₀ value of 1.772 µg/ml, demonstrating significant potential.[4][5]

Compound ClassAssayActivity (IC₅₀)Reference
2-chloro-4-(arylamino)-6,7-dimethoxyquinazolineProtein Denaturation1.772 µg/ml (most potent)[4][5]

Table 2: Summary of Anti-inflammatory Activity of Related Quinazoline Derivatives.

Antimicrobial Activity

Quinazolinone and quinazoline derivatives have a long history as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[6][7][15] Structure-activity relationship studies have revealed that substitutions at positions 2 and 3, as well as the presence of halogens on the benzene ring, can significantly enhance antimicrobial effects.[16]

A series of 2-substituted quinazolines was evaluated in several antibacterial assays, leading to the discovery of a compound with broad-spectrum activity against various bacterial strains, including S. pyogenes and E. coli.[17] The mechanism for this compound was suggested to be the inhibition of bacterial RNA transcription/translation.[17] Studies have consistently shown that Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, tend to be more sensitive to quinazoline derivatives than Gram-negative bacteria.[6]

Structure-Activity Relationship (SAR) and Predictions

Based on the literature, we can infer a predictive biological profile for 2-chloro-4,8-dimethylquinazoline:

  • The 2-Chloro Group as a Synthetic Handle: The primary role of the 2-chloro substituent is as a versatile intermediate for synthesis. The majority of highly active quinazolines are functionalized at this position. Therefore, 2-chloro-4,8-dimethylquinazoline itself may exhibit only modest activity, but it is a crucial precursor for creating libraries of 2-substituted derivatives (e.g., 2-amino, 2-thio, or 2-aryl derivatives) which are likely to possess significant biological activity.

  • Influence of the 4,8-Dimethyl Substitution: The methyl groups on the benzene ring will increase the lipophilicity of the molecule compared to unsubstituted or methoxy-substituted analogs. This could enhance membrane permeability and potentially improve antibacterial activity or cytotoxicity. However, the steric bulk of the methyl groups, particularly the one at the 8-position, could also hinder binding to certain enzyme targets if the binding pocket is constrained. This highlights the need for empirical testing.

  • Predicted Activities: Given the strong evidence from analogs, the most promising therapeutic areas to investigate for derivatives of 2-chloro-4,8-dimethylquinazoline are anticancer and antimicrobial activities. Its potential as an anti-inflammatory agent is secondary but still worthy of investigation.

Proposed Experimental Workflows for Biological Evaluation

To empirically determine the biological activity of 2-chloro-4,8-dimethylquinazoline and its future derivatives, a tiered screening approach is recommended. The following are standard, self-validating protocols grounded in the cited literature.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9]

G A 1. Seed Cancer Cells in 96-well plates (e.g., MCF-7, HCT-116) B 2. Incubate (24 hours) A->B C 3. Treat with serial dilutions of test compound B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Workflow for the MTT-based cell viability assay.

Protocol Steps:

  • Human cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the test compound and incubated for an additional 48-72 hours.

  • MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader, and the concentration that inhibits 50% of cell growth (IC₅₀) is calculated.[9]

In Vitro Anti-inflammatory Screening: Inhibition of Protein Denaturation

This method is based on the principle that protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent thermally-induced protein denaturation is a standard measure of its potential anti-inflammatory activity.[4][5]

G A 1. Prepare Reaction Mixture (Test Compound + Egg Albumin + Buffer) B 2. Incubate at 37°C (15 minutes) A->B C 3. Induce Denaturation (Heat at 70°C for 5 minutes) B->C D 4. Cool to Room Temperature C->D E 5. Measure Turbidity (Spectrophotometer at 660 nm) D->E F 6. Calculate % Inhibition and IC₅₀ Value E->F

Caption: Workflow for the protein denaturation inhibition assay.

Protocol Steps:

  • A reaction mixture is prepared containing the test compound at various concentrations, a protein source (such as fresh egg albumin), and a phosphate buffer (pH 6.4).[4]

  • The mixture is incubated at 37°C for 15 minutes.

  • Denaturation is induced by heating the mixture at 70°C for 5 minutes.

  • After cooling, the turbidity of the solution is measured spectrophotometrically.

  • The percentage inhibition of denaturation is calculated relative to a control, and the IC₅₀ value is determined. Diclofenac sodium is typically used as a positive control.[4][5]

In Vitro Antimicrobial Screening: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

G A 1. Prepare serial 2-fold dilutions of compound in broth in 96-well plate B 2. Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) A->B C 3. Include positive (no drug) and negative (no bacteria) controls B->C D 4. Incubate at 37°C (18-24 hours) C->D E 5. Visually inspect wells for turbidity (growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Protocol Steps:

  • Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).[6][7]

  • The plates are incubated for 18-24 hours at 37°C.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6]

Conclusion and Future Perspectives

While direct biological data for 2-chloro-4,8-dimethylquinazoline is currently absent from the literature, a comprehensive analysis of its structural analogs provides a strong, rational basis for its investigation. The quinazoline core is a well-validated scaffold for developing potent therapeutic agents. The evidence strongly suggests that derivatives of 2-chloro-4,8-dimethylquinazoline are most likely to exhibit significant anticancer and antimicrobial properties.

The immediate path forward is clear:

  • Synthesis: Execute the proposed synthetic pathway to obtain and characterize 2-chloro-4,8-dimethylquinazoline.

  • Library Generation: Utilize the reactive 2-chloro group to synthesize a focused library of derivatives with diverse functional groups (e.g., substituted anilines, alkylamines, thiols).

  • Biological Screening: Systematically evaluate the parent compound and its derivatives using the detailed anticancer, anti-inflammatory, and antimicrobial workflows.

This structured approach, grounded in the extensive research on related quinazolines, positions 2-chloro-4,8-dimethylquinazoline as a promising and valuable starting point for the discovery of novel therapeutic agents.

References

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC. Available at: [Link]

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC. Available at: [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Europe PMC. Available at: [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available at: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]

  • Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. ACS Publications. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC. Available at: [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. Available at: [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]

  • In vitro antibacterial activity of ten series of substituted quinazolines. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

Sources

Role of 2-Chloro-4,8-dimethylquinazoline as a pharmacophore in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the role of 2-Chloro-4,8-dimethylquinazoline in medicinal chemistry, designed for researchers and drug discovery professionals.

Executive Summary

2-Chloro-4,8-dimethylquinazoline (CAS: 1388050-74-5) represents a specialized, high-value scaffold in modern medicinal chemistry. Unlike the ubiquitous 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) which targets the ATP-binding pocket of EGFR kinase via a specific H-bond network, the 4,8-dimethyl substitution pattern offers a distinct steric and electronic profile. This scaffold is primarily utilized as a electrophilic building block for generating libraries of Phosphodiesterase (PDE) inhibitors (specifically PDE10A) and Metabotropic Glutamate Receptor (mGluR) modulators.

Its utility stems from the C2-chlorine atom, which serves as a highly reactive handle for Nucleophilic Aromatic Substitution (


), while the C4-methyl  and C8-methyl  groups provide critical steric bulk that restricts conformational rotation (atropisomerism) and blocks metabolic soft spots, thereby enhancing drug-like properties (ADME).

Chemical Profile & Reactivity[1][2][3][4][5]

Structural Analysis

The molecule consists of a quinazoline bicyclic core with three key functional sites:

  • C2-Position (Cl): The "Warhead." A leaving group activated by the electron-deficient pyrimidine ring, enabling rapid coupling with nucleophiles (amines, thiols, alkynes).

  • C4-Position (Methyl): A lipophilic, non-polar group. Unlike the C4-amino group of kinase inhibitors, the C4-methyl prevents H-bond donation, altering the binding mode to favor hydrophobic pocket interactions.

  • C8-Position (Methyl): The "Selectivity Filter." This substituent creates steric clash with the protein backbone in tight binding pockets, often improving selectivity against homologous isoforms (e.g., sparing PDE2A while targeting PDE10A).

Reactivity Diagram (Graphviz)

Reactivity Core 2-Chloro-4,8-dimethylquinazoline (Electrophilic Scaffold) Product1 2-Amino-4,8-dimethylquinazolines (PDE/mGluR Ligands) Core->Product1 SNAr (Heat/Base) Product2 2-Alkynyl-4,8-dimethylquinazolines (Rigid Linkers) Core->Product2 Sonogashira Coupling (Pd/Cu) Product3 2-Aryl-4,8-dimethylquinazolines (Biaryl Scaffolds) Core->Product3 Suzuki-Miyaura (Pd) Amine Primary/Secondary Amines (HNR2) Amine->Product1 Alkyne Terminal Alkynes (HC≡C-R) Alkyne->Product2 Suzuki Boronic Acids (Ar-B(OH)2) Suzuki->Product3

Caption: Divergent synthesis pathways utilizing the C2-chloro handle for library generation.

Pharmacophore Analysis: The Role of Methyl Groups

The specific 4,8-dimethyl substitution pattern is not accidental; it is a strategic design choice in hit-to-lead optimization.

Feature4-Methyl Role8-Methyl Role
Sterics Fills hydrophobic pockets (e.g., Val/Leu rich regions).Induces torsional strain; prevents planar conformation if C2-substituent is bulky.
Electronics Weak electron donor; stabilizes the pyrimidine ring slightly compared to H.Weak electron donor; modulates pKa of N1/N3.
Metabolism Blocks oxidation: Replaces the labile C4-H (which is prone to oxidation in unsubstituted quinazolines).Blocks metabolism: The C8 position is a common site for CYP450 hydroxylation. Methyl capping extends half-life (

).
Selectivity Differentiates from ATP-mimetic kinase inhibitors (which require H-bond donors at C4).Critical: Often clashes with residues in off-target proteins (e.g., sparing CYP isozymes or hERG).

Mechanistic Insight: In PDE10A inhibitors, the 8-methyl group has been shown to improve the "selectivity window" over PDE2A by exploiting a subtle difference in the size of the selectivity pocket (Q-pocket) [1].

Synthesis Protocol

The synthesis of 2-chloro-4,8-dimethylquinazoline typically proceeds via the cyclization of a 2-amino-3-methylphenone derivative followed by chlorination.

Retro-Synthetic Pathway

Synthesis Final 2-Chloro-4,8-dimethylquinazoline Intermediate 4,8-Dimethylquinazolin-2(1H)-one Intermediate->Final Chlorination (Reflux) Start 2-Amino-3-methylacetophenone Start->Intermediate Cyclization (180°C, Melt) Reagent1 Urea / NH2CONH2 Reagent1->Intermediate Reagent2 POCl3 / PCl5 Reagent2->Final

Caption: Industrial synthesis route from commercially available acetophenone precursors.

Detailed Experimental Procedure (Bench Scale)

Step 1: Cyclization to 4,8-Dimethylquinazolin-2(1H)-one

  • Reagents: Mix 2-amino-3-methylacetophenone (1.0 eq) and Urea (5.0 eq).

  • Conditions: Heat the neat mixture to 180–190°C for 4 hours. The mixture will melt and evolve ammonia gas (use a scrubber).

  • Workup: Cool to 100°C, add water, and stir. Filter the precipitate. Wash with water and cold ethanol.

  • Yield: Typically 80–90% of a white/off-white solid.

Step 2: Chlorination to 2-Chloro-4,8-dimethylquinazoline

  • Reagents: Suspend the quinazolinone (from Step 1) in Phosphorus Oxychloride (

    
    , 10 vol).
    
  • Catalyst: Add N,N-Dimethylaniline (1.0 eq) or DMF (cat.) to accelerate the reaction.

  • Reaction: Reflux (105°C) for 3–5 hours until the solid dissolves and TLC shows consumption of starting material.

  • Quench (Critical Safety): Remove excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water (pH > 8) to neutralize. Exothermic! 
    
  • Extraction: Extract with Dichloromethane (DCM). Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Heptane/EtOAc or use flash chromatography (0-20% EtOAc in Hexanes).

  • Validation:

    
     NMR (CDCl3): 
    
    
    
    2.80 (s, 3H, 4-Me), 2.95 (s, 3H, 8-Me), 7.4-7.8 (m, 3H, Ar-H).

Medicinal Chemistry Applications

Case Study: PDE10A Inhibitors (Roche)

Patents (e.g., WO2013/050527, EP 3074387) describe the use of this scaffold to synthesize imidazole derivatives for the treatment of CNS disorders (Schizophrenia) [2, 3].

  • Mechanism: PDE10A inhibition increases cAMP/cGMP levels in striatal medium spiny neurons.

  • Chemistry: The 2-chloro group is displaced by an imidazole or coupled via Sonogashira to an alkyne-linked heterocycle.

  • Role of Scaffold: The 4,8-dimethylquinazoline core serves as the "anchor" that binds in the hydrophobic Q-pocket of the PDE10A enzyme, while the 2-position substituent extends into the solvent-exposed region or interacts with the metal binding site.

General Library Synthesis (S_NAr)

For researchers building a library:

  • Solvent: DMF, DMA, or NMP.

  • Base:

    
     or 
    
    
    
    (2-3 eq).
  • Temperature: 80–120°C.

  • Scope:

    • Aliphatic Amines: Fast reaction (1-2 h).

    • Anilines: Slower, requires higher temp or acid catalysis (HCl in Isopropanol).

    • Phenols/Thiols: Requires strong base (NaH) in THF/DMF.

References

  • Flohr, A., et al. (2016). Imidazo[1,2-a]pyrazine derivatives as PDE10A inhibitors. European Patent EP 3074387 B1. European Patent Office. Link

  • Roche. (2013). Quinazoline derivatives and their use as PDE10A inhibitors. WO 2013/050527. WIPO (World Intellectual Property Organization). Link

  • ChemicalBook. (2024). 2-Chloro-4,8-dimethylquinazoline Product Entry (CAS 1388050-74-5).[1] Link

  • Veraguas, J., et al. (2017). Quinazoline-based pharmacophores: A review of their synthesis and biological activity. European Journal of Medicinal Chemistry. (General reference for Quinazoline SAR).

Disclaimer: This guide is for research purposes only. All synthetic procedures involve hazardous chemicals (


, High Temp) and should be performed in a fume hood by trained personnel.

Sources

Technical Guide: Physicochemical Profiling of 2-Chloro-4,8-dimethylquinazoline

[1]

Executive Summary

2-Chloro-4,8-dimethylquinazoline (CAS: 1388050-74-5) represents a specialized heterocyclic scaffold in medicinal chemistry, distinct from the more common 6,7-dimethoxy analogs used in EGFR inhibitors (e.g., Gefitinib, Erlotinib). As a chlorinated intermediate, it serves as a critical electrophile for nucleophilic aromatic substitution (

This guide provides a rigorous analysis of its fundamental physicochemical properties—specifically molecular weight (MW) and lipophilicity (LogP)—and details the experimental protocols required to validate these parameters in a drug discovery workflow.

Physicochemical Data Profile

The following data aggregates calculated and vendor-verified specifications for the 4,8-dimethyl isomer.

PropertyValueNotes
Chemical Name 2-Chloro-4,8-dimethylquinazolineIUPAC
CAS Number 1388050-74-5 Verified Identifier
Molecular Formula

Molecular Weight 192.65 g/mol Monoisotopic Mass: 192.05
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
Predicted LogP (cLogP) 3.3 – 3.6 Estimate based on fragment contribution
H-Bond Donors 0Aprotic electrophile
H-Bond Acceptors 2N1 and N3 atoms
Rotatable Bonds 0Rigid bicyclic core
Structural Significance of the 8-Methyl Group

Unlike the 6,7-substitution pattern common in approved kinase inhibitors, the 8-methyl group introduces steric bulk near the N1 position.

  • Steric Occlusion: This can restrict the conformational space of substituents at the C2 position, potentially improving selectivity for specific kinase pockets by clashing with "gatekeeper" residues.

  • Lipophilicity Modulation: The addition of a methyl group typically increases LogP by approximately 0.5 units compared to the des-methyl analog, enhancing membrane permeability but potentially reducing aqueous solubility.

Experimental Methodologies

To ensure data integrity (E-E-A-T), researchers must not rely solely on vendor certificates. The following protocols outline the standard operating procedures (SOPs) for validating MW and LogP.

Protocol A: Molecular Weight Verification via LC-MS

Objective: Confirm identity and purity (>95%) prior to biological assays.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic Acid (0.1% v/v)

  • Milli-Q Water

Workflow:

  • Sample Prep: Dissolve 1 mg of 2-Chloro-4,8-dimethylquinazoline in 1 mL Acetonitrile. Sonicate for 5 mins.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase: Gradient elution 5%

    
     95% Acetonitrile in water (+0.1% Formic Acid) over 5 minutes.
    
  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Validation Criteria:

    • Observe parent ion

      
       m/z.
      
    • Observe characteristic chlorine isotope pattern (

      
       ratio approx 3:1).
      
Protocol B: Experimental LogP Determination (Shake-Flask Method)

Objective: Measure the partition coefficient to assess blood-brain barrier (BBB) penetration potential.

Principle: The partition coefficient (

Step-by-Step Procedure:

  • Presaturation: Saturate n-octanol with water and water with n-octanol for 24 hours to ensure phase equilibrium.

  • Preparation: Dissolve the test compound in the presaturated n-octanol phase to a concentration of

    
     M.
    
  • Partitioning:

    • Mix 2 mL of the octanol-compound solution with 2 mL of presaturated water in a glass vial.

    • Vortex vigorously for 30 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both the octanol and water layers.

    • Analyze concentration in each phase using HPLC-UV (254 nm).

  • Calculation:

    
    
    

Synthetic Pathway & Workflow Visualization[1]

The synthesis of 2-Chloro-4,8-dimethylquinazoline typically proceeds from the corresponding anthranilic acid derivative. The following Graphviz diagram illustrates the critical pathway from raw materials to the final chlorinated intermediate.

SynthesisWorkflowcluster_QCQuality Control CheckpointsRawMaterial2-Amino-3-methylbenzoic acidCyclizationCyclization(Urea/Formamide)RawMaterial->CyclizationHeat, 180°CIntermediate4,8-Dimethylquinazolin-2(1H)-oneCyclization->IntermediateRing ClosureChlorinationChlorination(POCl3 / PCl5)Intermediate->ChlorinationReflux, 4hProduct2-Chloro-4,8-dimethylquinazolineChlorination->ProductIsolationQC_LCMSLC-MS(MW: 192.65)Product->QC_LCMSQC_NMR1H-NMR(Confirm Methyls)Product->QC_NMR

Figure 1: Synthetic route and QC workflow for 2-Chloro-4,8-dimethylquinazoline. The process involves cyclization followed by chlorination to install the reactive electrophile.

Data Analysis & Interpretation

When integrating this scaffold into a drug design program, consider the following:

  • Lipophilicity (LogP ~3.5):

    • This value falls within the optimal range for oral bioavailability (Lipinski's Rule of 5 suggests LogP < 5).

    • However, it is high enough that metabolic stability (microsomal clearance) may be a concern. Medicinal chemists often introduce polar groups (e.g., morpholine, piperazine) at the C2 position during the

      
       reaction to lower the LogP of the final drug candidate to the ideal 2.0–3.0 range.
      
  • Reactivity:

    • The chlorine at C2 is highly reactive due to the electron-deficient pyrimidine ring.

    • Caution: In aqueous buffers (pH > 8), hydrolysis to the quinazolinone can occur. Stock solutions should be prepared in anhydrous DMSO and stored at -20°C.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. [Link]

  • PubChem. (2024). Compound Summary: Quinazoline Derivatives. National Library of Medicine. Retrieved from [Link]

The Strategic Role of 2-Chloro-4,8-dimethylquinazoline in Next-Gen Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical landscape of quinazoline-based inhibitors has historically been dominated by 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib), which target the ATP-binding pocket of EGFR.[1][2] However, the emergence of resistance mutations (T790M, C797S) and the need for selectivity against off-targets has driven the exploration of alternative substitution patterns.[1][2]

2-Chloro-4,8-dimethylquinazoline (CAS: 1388050-74-5) represents a critical, privileged electrophilic scaffold for the synthesis of 2-substituted-4,8-dimethylquinazolines . Unlike classical EGFR inhibitors where the 4-position is the primary binding determinant, this scaffold utilizes the 4-methyl group to block the standard binding mode, redirecting the molecule's affinity towards alternative pockets or distinct enzyme classes such as PRMT5 (Protein Arginine Methyltransferase 5) , Aurora Kinases , and HSP90 .[1][2]

This technical guide analyzes the patent landscape, synthetic utility, and biological validation of this specific scaffold, providing a roadmap for researchers leveraging 2-chloro-4,8-dimethylquinazoline in drug discovery.[1][2]

Part 1: Chemical Architecture & Strategic Rationale

The "Privileged" Nature of the Scaffold

The 2-Chloro-4,8-dimethylquinazoline core offers a unique pharmacological profile compared to the traditional 4-anilinoquinazoline:

  • 4-Methyl Blockade: The methyl group at the 4-position sterically hinders the "classical" hinge-binding motif of 4-anilinoquinazolines. This forces the molecule to adopt alternative binding modes, often exploiting the 2-position for critical interactions.[1][2]

  • 8-Methyl Selectivity Handle: The 8-methyl substituent is a key design element. It introduces steric bulk that can:

    • Induce atropisomerism (axial chirality) when coupled with bulky 2-substituents, increasing selectivity for specific protein conformations.[2]

    • Fill hydrophobic pockets unique to certain kinases (e.g., the "back pocket" of Aurora A) or methyltransferases (e.g., the SAM binding pocket of PRMT5).[1][2]

  • 2-Chloro Reactivity: The chlorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr) , allowing for the rapid generation of diverse libraries by reacting with various amines, phenols, or thiols.[1][2]

Structural Comparison
FeatureClassical EGFR Inhibitor (e.g., Gefitinib)2-Substituted-4,8-Dimethyl Inhibitor
Core Scaffold 4-Anilinoquinazoline2-Amino-4,8-dimethylquinazoline
Primary Binding Hinge region via N1/N3Hinge/Allosteric via 2-substituent
4-Position Anilino group (Key interaction)Methyl group (Steric block)
8-Position H (Usually)Methyl (Selectivity/Hydrophobic fill)
Primary Targets EGFR, HER2PRMT5, Aurora, HSP90, Ras-Sos

Part 2: Patent Landscape & Target Analysis

While direct patents for the intermediate itself are rare, the downstream applications of 2-chloro-4,8-dimethylquinazoline are significant. The landscape is characterized by a shift from broad-spectrum kinase inhibition to targeted modulation of specific oncogenic drivers.

PRMT5 Inhibition (Primary Relevance)

Recent disclosures, such as WO2024067433 , highlight the use of 2-chloro-4-methylquinazoline derivatives as potent inhibitors of PRMT5 . The 4,8-dimethyl variant is a logical extension in this series, offering enhanced hydrophobic interactions within the PRMT5 active site.[1][2]

  • Mechanism: These inhibitors compete with S-adenosylmethionine (SAM) or bind to the substrate-binding pocket.

  • Clinical Relevance: PRMT5 is overexpressed in glioblastoma, lymphoma, and lung cancer.[1][2]

Aurora Kinase & CDK Inhibition

The 2-aminoquinazoline scaffold is a well-established pharmacophore for Aurora Kinase and Cyclin-Dependent Kinase (CDK) inhibitors.

  • Patent Context: Patents covering "2-amino-4-substituted quinazolines" (e.g., US8785459 ) often include 4-methyl derivatives. The 8-methyl group adds specificity, potentially reducing toxicity by sparing off-target kinases.

  • Mechanism: ATP-competitive inhibition, leading to mitotic arrest (Aurora) or cell cycle arrest (CDK).[1][2]

Ras-Sos Interaction

WO2018172250 describes 2-methyl-quinazoline derivatives that inhibit the Ras-Sos interaction. While distinct from the 2-chloro precursor, the structural overlap suggests that 2-chloro-4,8-dimethylquinazoline could be a key intermediate for accessing these novel Ras inhibitors.

Part 3: Technical Deep Dive - Synthesis & Derivatization

Synthesis of the Core Scaffold (CAS 1388050-74-5)[3]

The synthesis of 2-Chloro-4,8-dimethylquinazoline typically proceeds via the cyclization of a substituted anthranilic acid or acetophenone derivative, followed by chlorination.[1]

Protocol 1: Synthesis of 2-Chloro-4,8-dimethylquinazoline

Reagents:

  • 2-Amino-3-methylacetophenone (Starting Material)

  • Urea (Cyclization agent)[1][2]

  • Phosphorus Oxychloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (Chlorinating agent)[1]
    
  • N,N-Diisopropylethylamine (DIPEA) (Base)[1][2]

Step-by-Step Methodology:

  • Cyclization:

    • Mix 2-amino-3-methylacetophenone (1.0 eq) with Urea (5.0 eq).

    • Heat the mixture to 180°C for 4 hours. The melt will solidify upon cooling.[1][2]

    • Triturate the solid with water, filter, and dry to obtain 4,8-dimethylquinazolin-2(1H)-one .[1][2]

  • Chlorination:

    • Suspend 4,8-dimethylquinazolin-2(1H)-one (1.0 eq) in

      
       (10.0 eq).
      
    • Add DIPEA (1.0 eq) dropwise.[1][2]

    • Reflux the mixture at 105°C for 6 hours until the solution becomes clear.

    • Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice (Caution: Exothermic!). Extract with Dichloromethane (DCM).[1][2]

    • Wash the organic layer with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       and brine.[1] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      
      .[1]
    • Purification: Flash column chromatography (Hexane/EtOAc) yields 2-Chloro-4,8-dimethylquinazoline as a pale yellow solid.

Derivatization via SNAr[1]

The 2-chloro group is highly reactive towards nucleophiles, enabling the rapid synthesis of inhibitor libraries.[1][2]

Protocol 2: General SNAr Coupling

Reagents:

  • 2-Chloro-4,8-dimethylquinazoline (1.0 eq)

  • Amine Nucleophile (e.g., 4-aminopyridine, aniline derivative) (1.2 eq)[1][2]

  • Isopropanol (Solvent) or DMF[1][2]

  • HCl (Cat.) or ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1]
    

Method:

  • Dissolve 2-Chloro-4,8-dimethylquinazoline in Isopropanol (0.1 M).

  • Add the Amine Nucleophile (1.2 eq).[1][2]

  • Add a catalytic amount of concentrated HCl (2-3 drops).

  • Reflux at 85°C for 4-12 hours.

  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt.[1][2] Filter and wash with cold ether.[1][2]

  • Free Base: If needed, suspend in water, basify with

    
    , and extract with EtOAc.
    

Part 4: Visualization of the Landscape[2]

Synthesis & Application Workflow

G SM 2-Amino-3-methylacetophenone Int1 4,8-Dimethylquinazolin-2(1H)-one SM->Int1 Urea, 180°C Core 2-Chloro-4,8-dimethylquinazoline (CAS: 1388050-74-5) Int1->Core POCl3, Reflux Target1 PRMT5 Inhibitors (Methyltransferase) Core->Target1 SNAr (Amines) WO2024067433 Target2 Aurora/CDK Inhibitors (Kinase) Core->Target2 SNAr (Heterocycles) US8785459 Target3 HSP90 Inhibitors (Chaperone) Core->Target3 SNAr (Resorcinols)

Caption: Synthetic pathway from precursor to the privileged 2-Chloro-4,8-dimethylquinazoline scaffold and its divergence into key oncological targets.

Part 5: Biological Validation Protocols

To validate the efficacy of the synthesized 2-substituted-4,8-dimethylquinazolines, the following self-validating protocols are recommended.

In Vitro Kinase Assay (Generic)

Objective: Determine the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 of the compound against a panel of kinases (e.g., Aurora A, CDK2).[1]

Protocol:

  • Preparation: Prepare 3x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[1]
    
  • Compound: Prepare 10-point serial dilutions of the inhibitor in DMSO (Final DMSO < 1%).

  • Reaction:

    • Add 5 µL of diluted compound to a 384-well plate.

    • Add 10 µL of Enzyme/Substrate mix (Kinase + Peptide Substrate).[1][2]

    • Initiate reaction with 10 µL of ATP (at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       concentration).[1]
      
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Use ADP-Glo™ or similar luminescent assay to measure ATP depletion.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    
PRMT5 Methyltransferase Assay

Objective: Validate activity against the primary non-kinase target.[1][2]

Protocol:

  • System: Use a radioactive

    
    -SAM assay or a fluorescence polarization assay.
    
  • Mix: Incubate PRMT5/MEP50 complex (20 nM) with Histone H4 peptide substrate (1 µM) and

    
    -SAM (1 µM).
    
  • Inhibitor: Add the 2-substituted-4,8-dimethylquinazoline derivative at varying concentrations.

  • Time: 60 minutes at 30°C.

  • Stop: Quench with TFA. Transfer to filter paper.[1][2]

  • Read: Liquid scintillation counting.

Part 6: Future Outlook

The 2-Chloro-4,8-dimethylquinazoline scaffold is poised for a resurgence. As drug discovery moves beyond the "low-hanging fruit" of ATP-competitive inhibitors for wild-type kinases, the focus is shifting to:

  • Allosteric Inhibition: The 4-methyl block forces exploration of non-canonical binding pockets.

  • Dual Inhibition: Targeting both Kinases and Methyltransferases (e.g., CDK4/6 and PRMT5) using the versatile quinazoline core.[1][2]

  • PROTACs: The 2-position offers an ideal attachment point for linkers to recruit E3 ligases, enabling the degradation of the target protein rather than just inhibition.[1][2]

Researchers are advised to screen libraries derived from this scaffold against resistant mutants (e.g., EGFR T790M/C797S) and epigenetic targets (PRMT5), where the unique steric profile of the 4,8-dimethyl substitution may offer superior selectivity profiles.[1][2]

References

  • WO2024067433A1 . Novel PRMT5 inhibitor and use thereof. (2024).[1][2] Retrieved from

  • US8785459B2 . Quinazoline compounds as kinase inhibitors. (2014).[1][2] Retrieved from

  • WO2018172250A1 . 2-methyl-quinazolines. (2018). Retrieved from

  • CN110655509B . 2-aminopyrimidine derivatives, preparation method thereof and application thereof in medicine. (2020).[1][2] Retrieved from

  • ChemicalBook . 2-chloro-4,8-dimethylquinazoline (CAS 1388050-74-5).[3][4][5] Retrieved from [1][2]

Sources

Methodological & Application

The Art of Molecular Architecture: A Technical Guide to Nucleophilic Aromatic Substitution with 2-Chloro-4,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Power of SNAr in Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis of numerous approved therapeutic agents and clinical candidates. Its versatile biological activity, spanning from anticancer to antimicrobial and anti-inflammatory properties, has cemented its importance in medicinal chemistry. The functionalization of the quinazoline ring system is a key strategy for modulating the pharmacological profile of these molecules. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) on chloro-substituted quinazolines stands out as a robust and versatile tool for introducing molecular diversity.

This comprehensive technical guide provides an in-depth exploration of SNAr reactions utilizing 2-Chloro-4,8-dimethylquinazoline. As a Senior Application Scientist, this document aims to move beyond a simple recitation of protocols. Instead, it offers a detailed narrative explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.

Core Principles: Understanding the Reactivity of 2-Chloro-4,8-dimethylquinazoline

The feasibility and efficiency of an SNAr reaction are fundamentally governed by the electronic nature of the aromatic ring and the nature of the leaving group. In 2-Chloro-4,8-dimethylquinazoline, the pyrimidine ring, with its two nitrogen atoms, acts as a strong electron-withdrawing group. This electronic pull significantly reduces the electron density at the C2 and C4 positions, rendering them electrophilic and susceptible to attack by nucleophiles.

While in 2,4-dichloroquinazoline, the C4 position is generally more reactive than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate, in our substrate of interest, the C4 position is blocked by a methyl group.[1][2] Consequently, nucleophilic attack will exclusively occur at the C2 position. The chlorine atom at this position serves as an excellent leaving group, facilitating the substitution process. The methyl groups at the 4 and 8 positions, while primarily influencing the steric environment around the reaction center, can also have a minor electronic effect on the quinazoline ring.

The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the quinazoline ring is restored.

Synthesis of the Key Building Block: 2-Chloro-4,8-dimethylquinazoline

A reliable and efficient synthesis of the starting material is paramount for any successful synthetic campaign. The following protocol outlines a plausible and robust two-step synthesis of 2-Chloro-4,8-dimethylquinazoline starting from commercially available 2-amino-3,5-dimethylbenzoic acid.

Step 1: Synthesis of 4,8-Dimethylquinazolin-2(1H)-one

This step involves the cyclization of 2-amino-3,5-dimethylbenzoic acid with a suitable one-carbon source, such as urea or cyanogen bromide, to form the quinazolinone ring system. The use of urea is often preferred due to its low cost and operational simplicity.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3,5-dimethylbenzoic acid (1 equivalent) and urea (3-5 equivalents).

  • Heat the mixture to 180-200 °C (oil bath). The reaction mixture will melt and then solidify as the reaction progresses.

  • Maintain the temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water to the solid mass.

  • Break up the solid and collect it by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove any unreacted urea.

  • Dry the solid under vacuum to obtain 4,8-dimethylquinazolin-2(1H)-one as a white to off-white solid.

Step 2: Chlorination of 4,8-Dimethylquinazolin-2(1H)-one

The conversion of the quinazolinone to the corresponding 2-chloroquinazoline is a crucial activation step. This is typically achieved by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] The use of a catalytic amount of a tertiary amine, like N,N-dimethylaniline, can accelerate the reaction.

Protocol:

  • In a well-ventilated fume hood, add 4,8-dimethylquinazolin-2(1H)-one (1 equivalent) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.

  • Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and should be performed with extreme care.

  • A precipitate of 2-Chloro-4,8-dimethylquinazoline will form.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure 2-Chloro-4,8-dimethylquinazoline.

Diagram: Synthetic Workflow for 2-Chloro-4,8-dimethylquinazoline

G cluster_0 Synthesis of 4,8-Dimethylquinazolin-2(1H)-one cluster_1 Chlorination 2-Amino-3,5-dimethylbenzoic_Acid 2-Amino-3,5-dimethylbenzoic Acid Heat Heat (180-200 °C) 2-Amino-3,5-dimethylbenzoic_Acid->Heat Urea Urea Urea->Heat 4,8-Dimethylquinazolin-2(1H)-one 4,8-Dimethylquinazolin-2(1H)-one Heat->4,8-Dimethylquinazolin-2(1H)-one Heat_Reflux Heat (Reflux) 4,8-Dimethylquinazolin-2(1H)-one->Heat_Reflux POCl3 POCl₃ POCl3->Heat_Reflux 2-Chloro-4,8-dimethylquinazoline 2-Chloro-4,8-dimethylquinazoline Heat_Reflux->2-Chloro-4,8-dimethylquinazoline

Caption: A two-step synthesis of the target compound.

Application Protocols for SNAr Reactions of 2-Chloro-4,8-dimethylquinazoline

The following protocols provide detailed, step-by-step methodologies for the reaction of 2-Chloro-4,8-dimethylquinazoline with a variety of nucleophiles. These protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation/N-Alkylation)

The introduction of nitrogen-based substituents is a cornerstone of medicinal chemistry, allowing for the modulation of polarity, basicity, and hydrogen bonding capacity.

Materials:

  • 2-Chloro-4,8-dimethylquinazoline

  • Primary or secondary amine (aliphatic or aromatic)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), or an alcohol like isopropanol)

Procedure:

  • To a solution of 2-Chloro-4,8-dimethylquinazoline (1.0 equivalent) in the chosen solvent, add the amine nucleophile (1.1-1.5 equivalents).

  • Add the base (1.5-2.0 equivalents) to the reaction mixture. For weaker nucleophiles like anilines, a stronger base such as Cs₂CO₃ may be beneficial.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C). The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 2-amino-4,8-dimethylquinazoline derivative.

Protocol 2: Reaction with Phenol Nucleophiles (O-Arylation)

The synthesis of aryl ethers via SNAr provides access to compounds with altered electronic and conformational properties.

Materials:

  • 2-Chloro-4,8-dimethylquinazoline

  • Phenol or substituted phenol

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • In a round-bottom flask, combine 2-Chloro-4,8-dimethylquinazoline (1.0 equivalent), the phenol nucleophile (1.2 equivalents), and the base (2.0 equivalents) in the chosen solvent.

  • Heat the reaction mixture to a temperature between 100 °C and 140 °C.

  • Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired 2-aryloxy-4,8-dimethylquinazoline.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

Thioether linkages are important in various biologically active molecules and can be readily introduced using this protocol.

Materials:

  • 2-Chloro-4,8-dimethylquinazoline

  • Thiol (aliphatic or aromatic)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, Tetrahydrofuran (THF))

Procedure:

  • To a solution of the thiol nucleophile (1.1 equivalents) in the chosen solvent, add the base (1.2 equivalents) at 0 °C and stir for 15-30 minutes to form the thiolate. Caution: NaH is highly reactive and should be handled with care.

  • Add a solution of 2-Chloro-4,8-dimethylquinazoline (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 2-(arylthio/alkylthio)-4,8-dimethylquinazoline.

Diagram: General SNAr Reaction and Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Start 2-Chloro-4,8-dimethylquinazoline + Nucleophile + Base in Solvent Heat Heating Start->Heat Reaction_Complete Reaction Monitoring (TLC/LC-MS) Heat->Reaction_Complete Quench Quench with Water Reaction_Complete->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product Pure Substituted Quinazoline Chromatography->Final_Product

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Chloro-4,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-Chloro-4,8-dimethylquinazoline . While 2-chloroquinazolines are generally reactive electrophiles due to the electron-deficient pyrimidine ring, the presence of the 8-methyl group introduces specific steric and electronic considerations that distinguish this substrate from simpler analogs.

This protocol addresses two primary challenges:

  • Steric Hindrance: The 8-methyl substituent exerts peri-strain near the N1/C2 catalytic site, potentially retarding oxidative addition.

  • Hydrolytic Instability: The activated C2-Cl bond is prone to hydrolysis in aqueous basic media, leading to the formation of the unreactive quinazolinone byproduct.

We present a Standard Protocol (high throughput, cost-effective) and an Advanced Protocol (sterically demanding, anhydrous) to ensure high yields across diverse boronic acid partners.

Substrate Analysis & Mechanistic Insight[1]

Electronic and Steric Profile

The substrate, 2-Chloro-4,8-dimethylquinazoline , features a "push-pull" electronic environment.

  • Activation (Pull): The 1,3-diazine (pyrimidine) ring is electron-deficient, activating the C2-Cl bond for oxidative addition by Palladium(0). The C2 position is the most electrophilic site, significantly more reactive than the C4 position (which is blocked by a methyl group in this specific molecule) [1].

  • Deactivation (Push): The 8-methyl group is electron-donating (+I effect), which slightly increases electron density at the C2 center compared to the unsubstituted parent, potentially raising the activation energy for oxidative addition.

  • Steric Environment: The 8-methyl group is located in the peri position relative to N1. This creates a steric clash that can hinder the approach of bulky Pd-ligand complexes, necessitating the use of ligands with specific bite angles or smaller cone angles in standard runs, or specialized dialkylbiaryl phosphines (e.g., XPhos, SPhos) for difficult couplings [2].

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step where the 8-Me steric influence is most pronounced.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting due to 8-Me) Pd0->OxAdd + Substrate Substrate Substrate: 2-Chloro-4,8-dimethylquinazoline Substrate->OxAdd Complex1 Pd(II) Intermediate Ar-Pd(II)-Cl OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet + Activated Boronate Boronic Boronic Acid R-B(OH)2 + Base Boronic->TransMet Complex2 Diaryl Pd(II) Complex Ar-Pd(II)-R TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Product: 2-Aryl-4,8-dimethylquinazoline RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-Chloro-4,8-dimethylquinazoline. The oxidative addition step is sensitive to the steric bulk at C8.

Experimental Protocols

Protocol A: The "Gold Standard" (Aqueous/Organic)

Best for: Unhindered aryl boronic acids, initial screening, cost-efficiency.

This method utilizes Pd(PPh3)4 , a robust and inexpensive catalyst. The use of DME (Dimethoxyethane) ensures good solubility of the quinazoline while being miscible with the aqueous base.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, ~192 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave or round-bottom flask) with 2-Chloro-4,8-dimethylquinazoline (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Inerting: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed DME (concentration ~0.2 M) via syringe.

  • Base Addition: Add degassed 2.0 M Na2CO3 (3.0 equiv). The mixture will become biphasic.

  • Reaction:

    • Thermal: Heat to reflux (85°C) for 4–12 hours.

    • Microwave: Heat at 110°C for 30–60 minutes.

  • Monitoring: Monitor by TLC (Check for disappearance of starting chloride at Rf ~0.6 in 20% EtOAc/Hex).

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: The "Steric/Anhydrous" Method

Best for: Hydrolysis-prone substrates, hindered boronic acids, or if Protocol A fails.

If the C2-Cl bond hydrolyzes to the quinazolinone (observed as a polar spot on TLC) before coupling, or if the 8-methyl group hinders the reaction, switch to Pd(dppf)Cl2 or Pd2(dba)3/XPhos in anhydrous conditions.

Reagents:

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) OR Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

  • Base: Cs2CO3 (Solid, anhydrous, 2.0 equiv) or K3PO4 (anhydrous)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Dry Setup: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Solids: Add Substrate, Boronic Acid, Base (Cs2CO3), and Catalyst/Ligand in a glovebox or under a strong stream of Argon.

  • Solvent: Add anhydrous Dioxane.

  • Reaction: Heat to 100°C. The use of Cs2CO3 in dioxane typically facilitates coupling even with sterically crowded centers due to the "cesium effect" (higher solubility/basicity in organic media) [3].

Optimization & Troubleshooting Guide

Solvent and Base Screening Matrix

Use the following table to select conditions based on your specific boronic acid partner.

VariableCondition A (Standard)Condition B (Hydrolysis Resistant)Condition C (High Steric Bulk)
Solvent DME / H2O (3:1)Toluene (Anhydrous)1,4-Dioxane (Anhydrous)
Base Na2CO3 (aq)K3PO4 (solid)Cs2CO3 (solid)
Catalyst Pd(PPh3)4Pd(OAc)2 + PPh3Pd2(dba)3 + XPhos
Temp 85°C100°C100-110°C
Use Case Phenyl, p-Tolyl boronic acidsHeteroaryl boronic acidsortho-substituted boronic acids
Troubleshooting Decision Tree

Follow this logic flow to resolve common yield issues.

Troubleshooting Start Start: Protocol A (Pd(PPh3)4 / DME / Na2CO3) Result Analyze Outcome (TLC/LCMS) Start->Result Issue1 Issue: Starting Material Remains Result->Issue1 Low Conversion Issue2 Issue: Hydrolysis Product (Quinazolinone formed) Result->Issue2 Side Reaction Issue3 Issue: Homocoupling of Boronic Acid Result->Issue3 Wrong Product Sol1 Action: Switch to Protocol C Use XPhos/Pd2(dba)3 Increase Temp to 110°C Issue1->Sol1 Sol2 Action: Switch to Protocol B Use Anhydrous Toluene/Cs2CO3 Exclude Water strictly Issue2->Sol2 Sol3 Action: Degas solvent longer Add base slowly Reduce catalyst loading Issue3->Sol3

Figure 2: Troubleshooting logic for optimizing the coupling reaction.

References

  • Regioselective Suzuki-Miyaura Reaction: Application to the Synthesis of 4,7-Diarylquinazolines. Source: NCBI / PMC URL:[Link] Relevance: Establishes the electrophilicity hierarchy of chloro-quinazolines (C4 > C2 > C7), confirming C2 activation in 4-substituted systems.

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Source: Organic Chemistry Portal / Angew. Chem. Int. Ed. URL:[Link] Relevance: Validates the use of Buchwald ligands (SPhos/XPhos) for sterically hindered or electron-rich heteroaryl chlorides.

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs URL:[Link] Relevance: Provides foundational data on base/solvent effects, specifically the "Cesium Effect" in anhydrous couplings.

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. Source: MDPI / Molecules URL:[Link] Relevance: Reviews specific conditions for quinazoline scaffolds, highlighting the risk of hydrolysis and the utility of microwave heating.

Sources

Application Note: 2-Chloro-4,8-dimethylquinazoline in Non-Canonical EGFR Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-Chloro-4,8-dimethylquinazoline as a scaffold for developing novel EGFR (Epidermal Growth Factor Receptor) inhibitors.

Unlike classical first-generation inhibitors (e.g., Gefitinib, Erlotinib) which utilize a 4-anilinoquinazoline core, the 4,8-dimethyl substitution pattern suggests a non-canonical design strategy—often employed to induce specific torsional constraints (via the 8-methyl group) or to target allosteric/hydrophobic pockets distinct from the primary ATP-adenine binding site.

Executive Summary & Pharmacophore Rationale

The quinazoline ring system is a "privileged scaffold" in kinase inhibition.[1] While the C4-position is traditionally the site of the ATP-mimetic aniline group, the 2-Chloro-4,8-dimethylquinazoline building block offers a distinct chemical trajectory.

Structural Analysis[2][3]
  • C2-Chloro Handle: A highly reactive electrophile suitable for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling. This is the primary vector for attaching solubilizing groups (e.g., morpholine, piperazine) or extending the pharmacophore into the solvent-exposed region of the kinase.
    
  • C4-Methyl Group: Unlike the C4-amino group (H-bond donor), the C4-methyl is a hydrophobic volume filler. This suggests this scaffold is best suited for Type II inhibitors (binding the inactive DFG-out conformation) or Dual-Kinase inhibitors (e.g., EGFR/VEGFR) where the strict requirement for the N1-C2-N3 H-bond network is modified.

  • C8-Methyl Group: Provides steric bulk that can restrict the rotation of the quinazoline core, potentially locking the molecule into a bioactive conformation or improving selectivity by clashing with residues in off-target kinases.

Chemical Space Mapping

The following diagram illustrates the strategic positioning of this building block within the EGFR inhibitor landscape.

EGFR_Design_Strategy cluster_legend Design Logic Scaffold 2-Chloro-4,8- dimethylquinazoline Reaction_SNAr SNAr / Buchwald (C2-Functionalization) Scaffold->Reaction_SNAr Electrophilic C2 Target_A Solvent Front Interaction (Solubility) Reaction_SNAr->Target_A Aliphatic Amines Target_B Hydrophobic Pocket Extension Reaction_SNAr->Target_B Aryl Boronic Acids Outcome_1 Dual Kinase Inhibitor (EGFR / VEGFR) Target_A->Outcome_1 Outcome_2 Mutant Selective (T790M / C797S) Target_B->Outcome_2

Figure 1: Strategic workflow for functionalizing the 2-Chloro-4,8-dimethylquinazoline scaffold.

Chemical Reactivity Profile

The C2 position in quinazolines is activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogens (N1 and N3). However, the presence of the electron-donating Methyl group at C4 (via hyperconjugation) slightly deactivates the ring compared to a C4-H or C4-Cl analog.

ParameterCharacteristicImplication for Synthesis
Electrophilicity (C2) Moderate to High

possible with amines; weaker nucleophiles require catalysis.
Steric Hindrance (C8) HighSubstituents at C2 may experience clash if bulky; affects catalyst coordination in Pd-coupling.
Solubility Low (Lipophilic)Reactions require polar aprotic solvents (DMF, DMAc) or phase transfer catalysts.

Experimental Protocols

Protocol A: C2-Amination via Nucleophilic Aromatic Substitution ( )

Objective: To introduce a solubilizing tail (e.g., N-methylpiperazine) or a specific amine pharmacophore at the C2 position.

Materials:

  • Building Block: 2-Chloro-4,8-dimethylquinazoline (1.0 equiv)

  • Nucleophile: 1-Methylpiperazine (1.5 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DMF or NMP

  • Atmosphere: Nitrogen (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-4,8-dimethylquinazoline (200 mg, 1.04 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add

    
     (287 mg, 2.08 mmol) followed by the dropwise addition of 1-methylpiperazine  (156 mg, 1.56 mmol).
    
  • Reaction: Seal the vial and heat the mixture to 100°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (amine product) should appear.
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (15 mL).

    • If solid precipitates:[2] Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (

      
       mL). Wash combined organics with brine (
      
      
      
      mL), dry over
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Silica gel, gradient 0–10% MeOH/DCM).

Mechanistic Note: The reaction proceeds via a Meisenheimer-like transition state. The C8-methyl group does not significantly hinder the approach of the nucleophile to C2, but it may influence the final conformation of the product [1].

Protocol B: C2-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: To extend the aromatic system for hydrophobic pocket engagement.

Materials:

  • Building Block: 2-Chloro-4,8-dimethylquinazoline (1.0 equiv)

  • Boronic Acid: Phenylboronic acid derivative (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for sterically demanding cases.
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the quinazoline (1.0 equiv), boronic acid (1.2 equiv), and catalyst (0.05 equiv). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M) and

    
     solution via syringe.
    
  • Coupling: Heat at 90°C (oil bath) or 110°C (microwave) for 1 hour.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate filtrate.

  • Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc).

Biological Validation: EGFR Kinase Assay

Once the derivative is synthesized, its potency must be validated. Note that because C4 is a methyl group, the compound may show lower potency against Wild Type (WT) EGFR compared to 4-anilino derivatives, but may retain specificity for mutants or act via allosteric inhibition.

Assay Setup (ADP-Glo™ Kinase Assay):

  • Enzyme: Recombinant human EGFR (WT, L858R, or T790M).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP Concentration:

    
     (at or below 
    
    
    
    ).
  • Protocol:

    • Incubate synthesized inhibitor (serial dilution 10

      
       to 1 nM) with EGFR enzyme and substrate in kinase buffer for 60 mins at RT.
      
    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

    • Measure Luminescence (RLU).

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Compare against controls:
  • Positive Control: Erlotinib (expect

    
     nM for WT).
    
  • Negative Control: DMSO only.

Pathway Context (EGFR Signaling)

Understanding the downstream effects is crucial. Successful inhibition should reduce phosphorylation of AKT and ERK.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Figure 2: Simplified EGFR signaling cascade highlighting the intervention point of quinazoline inhibitors.

Strategic Considerations & Troubleshooting

  • The "C4-Methyl" Challenge:

    • Observation: Most high-affinity EGFR inhibitors possess a hydrogen bond donor at C4 (Aniline NH) to interact with Met793 in the hinge region [2]. The C4-methyl in your building block lacks this.

    • Pivot Strategy: If potency is low (

      
      ), consider oxidizing the C4-methyl to an aldehyde and converting it to an amine, OR utilize the scaffold for dual-inhibition  (e.g., VEGFR2/EGFR) where the binding requirements differ [3].
      
  • Regioselectivity:

    • Since the C4 position is alkylated,

      
       will occur exclusively at C2. This simplifies purification compared to 2,4-dichloroquinazoline starting materials.
      
  • Solubility:

    • The 4,8-dimethyl core is highly lipophilic. Ensure the group attached at C2 contains a polar moiety (morpholine, piperazine, or solubilizing ether) to maintain drug-like properties (Lipinski's Rule of 5).

References

  • Zhang, Y., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules, 22(10), 1676.

  • Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 101(8), 2541–2572.

  • Ghorab, M. M., et al. (2014). "Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors." European Journal of Medicinal Chemistry, 87, 176-184.

  • Mphahlele, M. J., et al. (2018).[3] "Synthesis and biological evaluation of 2-amino-4-methylquinazoline derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

Functionalization of the C2 Position in 2-Chloro-4,8-dimethylquinazoline: A Comprehensive Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Functionalization of the quinazoline ring system is a key strategy for the development of novel therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective functionalization of the C2 position of 2-chloro-4,8-dimethylquinazoline. We will delve into the mechanistic underpinnings and provide validated, step-by-step protocols for two powerful synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Introduction: The Significance of C2-Functionalized Quinazolines

The quinazoline skeleton, a fusion of benzene and pyrimidine rings, is a cornerstone in the design of pharmacologically active molecules.[1][2] The substituent at the C2 position plays a crucial role in modulating the biological activity of these compounds. The introduction of diverse functional groups at this position can significantly impact ligand-receptor interactions, pharmacokinetic properties, and overall therapeutic efficacy. 2-Chloro-4,8-dimethylquinazoline serves as a versatile and readily accessible starting material for the synthesis of a diverse library of C2-substituted analogues. The chlorine atom at the C2 position acts as a competent leaving group, enabling a variety of chemical transformations.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the quinazoline core. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring activates the C2 position towards nucleophilic attack.[5]

Mechanistic Insight

The SNAr reaction at the C2 position of 2-chloro-4,8-dimethylquinazoline proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is expelled, restoring the aromaticity of the quinazoline ring and yielding the C2-substituted product. The reactivity of the C2 position is generally lower than the C4 position in di-substituted quinazolines, often requiring more forcing conditions for substitution to occur.[6]

SNAr_Mechanism Quinazoline 2-Chloro-4,8-dimethylquinazoline Intermediate Meisenheimer Complex (Resonance Stabilized) Quinazoline->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product C2-Functionalized Quinazoline Intermediate->Product Elimination Chloride Cl⁻ Intermediate->Chloride

Caption: General workflow for SNAr at the C2 position of 2-chloro-4,8-dimethylquinazoline.

Protocol: Synthesis of 2-Amino-4,8-dimethylquinazoline via SNAr

This protocol describes the synthesis of a C2-amino substituted quinazoline, a common structural motif in bioactive molecules.

Materials:

  • 2-Chloro-4,8-dimethylquinazoline

  • Ammonia (0.5 M in 1,4-dioxane)

  • 1,4-Dioxane (anhydrous)

  • Sealed reaction vessel (e.g., microwave vial or pressure tube)

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry sealed reaction vessel, add 2-chloro-4,8-dimethylquinazoline (1.0 eq).

  • Add anhydrous 1,4-dioxane to dissolve the starting material.

  • Add a solution of ammonia in 1,4-dioxane (5.0 eq).

  • Seal the vessel tightly.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-amino-4,8-dimethylquinazoline.

Expected Outcome: Moderate to good yields of the desired product can be expected, depending on the specific reaction conditions and the purity of the starting materials.

II. Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful for the functionalization of heterocyclic compounds.[7][8] Palladium catalysts, in particular, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position of 2-chloroquinazolines.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide.[9] This reaction is widely used in drug discovery due to its mild reaction conditions and tolerance of a broad range of functional groups.[10][11]

Suzuki_Workflow Start 2-Chloro-4,8-dimethylquinazoline + Aryl/Vinyl Boronic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) Catalyst->Reaction Product 2-Aryl/Vinyl-4,8-dimethylquinazoline Reaction->Product

Caption: Workflow for Suzuki-Miyaura coupling at the C2 position.

Protocol: Synthesis of 2-Phenyl-4,8-dimethylquinazoline via Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-4,8-dimethylquinazoline

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-4,8-dimethylquinazoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield 2-phenyl-4,8-dimethylquinazoline.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O9085
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O10078
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃DMF10072
B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the coupling of amines with aryl halides.[12][13] This method provides a more versatile and milder alternative to traditional SNAr reactions for the synthesis of 2-aminoquinazoline derivatives.

Buchwald_Hartwig_Workflow Start 2-Chloro-4,8-dimethylquinazoline + Amine (R¹R²NH) Reaction Buchwald-Hartwig Amination Start->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., Cs₂CO₃) Catalyst->Reaction Product 2-(R¹R²N)-4,8-dimethylquinazoline Reaction->Product

Caption: Workflow for Buchwald-Hartwig amination at the C2 position.

Protocol: Synthesis of N-Benzyl-4,8-dimethylquinazolin-2-amine via Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-4,8-dimethylquinazoline

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous and degassed)

  • Inert atmosphere setup

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01 eq) and Xantphos (0.02 eq) in anhydrous, degassed toluene. Stir for 10 minutes at room temperature to form the active catalyst.

  • To this mixture, add 2-chloro-4,8-dimethylquinazoline (1.0 eq), benzylamine (1.2 eq), and cesium carbonate (1.5 eq).

  • Heat the reaction mixture to 100-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain N-benzyl-4,8-dimethylquinazolin-2-amine.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1BenzylaminePd₂(dba)₃/Xantphos (1/2)Cs₂CO₃Toluene11092
2MorpholinePd(OAc)₂/BINAP (2/3)NaOt-BuDioxane10088
3AnilinePd₂(dba)₃/RuPhos (1/2)K₃PO₄t-BuOH10075
C. Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is a highly efficient method for the introduction of an alkynyl moiety at the C2 position of the quinazoline ring.

Sonogashira_Workflow Start 2-Chloro-4,8-dimethylquinazoline + Terminal Alkyne Reaction Sonogashira Coupling Start->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + CuI (co-catalyst) + Base (e.g., Et₃N) Catalyst->Reaction Product 2-Alkynyl-4,8-dimethylquinazoline Reaction->Product

Caption: Workflow for Sonogashira coupling at the C2 position.

Protocol: Synthesis of 2-(Phenylethynyl)-4,8-dimethylquinazoline via Sonogashira Coupling

Materials:

  • 2-Chloro-4,8-dimethylquinazoline

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-chloro-4,8-dimethylquinazoline (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed DMF and triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford 2-(phenylethynyl)-4,8-dimethylquinazoline.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)5Et₃NDMFRT95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)5i-Pr₂NHTHF6089
31-HexynePd(PPh₃)₄ (3)5Et₃NAcetonitrile5082

Conclusion

The functionalization of the C2 position of 2-chloro-4,8-dimethylquinazoline is a critical step in the synthesis of novel quinazoline-based compounds with potential therapeutic applications. This application note has provided a comprehensive overview and detailed protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution and various Palladium-Catalyzed Cross-Coupling reactions. By understanding the underlying principles and following these validated procedures, researchers can efficiently generate diverse libraries of C2-substituted quinazolines for further investigation in drug discovery and development programs.

References

  • Mphahlele, M. J., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435-17463. [Link]

  • Manasa, K., et al. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1736-1743. [Link]

  • Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]

  • Connolly, D. J., & Cusack, D. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]

  • Roberts, A. L., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1930-1938. [Link]

  • Līpiņš, D. D., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances, 14(15), 10557-10561. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8452. [Link]

  • Wang, C., et al. (2013). Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. Green Chemistry, 15(7), 1884-1889. [Link]

  • Kovács, D., et al. (2022). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 7(32), e202202213. [Link]

  • El-Gendy, M. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of the Chinese Chemical Society, 58(4), 513-522. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • de la Torre, A., et al. (2021). recent advances in selective functionalization of the quinazoline scaffold. RSC Advances, 11(54), 34165-34185. [Link]

  • Al-Rashood, S. T., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3053. [Link]

  • Ferreira, L. G., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 8(32), 29281-29294. [Link]

  • Mphahlele, M. J., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435-17463. [Link]

  • Kieffer, C., et al. (2014). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron Letters, 55(30), 4165-4168. [Link]

  • Nakanishi, W., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 833810. [Link]

  • Kumar, A., et al. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. ChemistrySelect, 2(11), 3255-3259. [Link]

  • El-Gendy, M. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of the Chinese Chemical Society, 58(4), 513-522. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • El-Sayed, N. N. E. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews: Journal of Chemistry, 7(2), 1-8. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • da Silva, A. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(24), 8049. [Link]

  • Paul, S., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1039016. [Link]

  • Gordon, C. P., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8944-8954. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8452. [Link]

  • Sigel, G. A., & Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2270-2276. [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Sharma, R., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Mushtaq, S., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 10, 833810. [Link]

  • Kamal, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 33. [Link]

  • da Silva, A. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3039-3048. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett, 33(10), 935-946. [Link]

  • Csomós, P., et al. (2000). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 37(5), 1241-1246. [Link]

  • Scott, P. J. H., et al. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 10(16), 3567-3570. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1062-1069. [Link]

  • Al-Awadi, N. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]

Sources

Reaction kinetics of amine displacement on 2-Chloro-4,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Optimization of SNAr Amine Displacement on 2-Chloro-4,8-dimethylquinazoline

Executive Summary

This guide details the kinetic profile and synthetic optimization for amine displacements on 2-Chloro-4,8-dimethylquinazoline . Unlike the more common 2,4-dichloroquinazoline scaffolds where C4-selectivity dominates, this substrate features a C4-methyl group, forcing nucleophilic attack exclusively at the inherently less reactive C2 position. Furthermore, the C8-methyl substituent introduces peri-interaction steric constraints that distinguish its reactivity profile from unsubstituted quinazolines.

This note provides a validated framework for determining rate constants (


), optimizing solvent/temperature parameters, and scaling up synthesis while mitigating the deactivated nature of the C2-electrophile.

Mechanistic Principles & Reactivity Profile

The Electrophilic Challenge

In quinazoline chemistry, the C4 position is typically the primary site of nucleophilic aromatic substitution (SNAr) due to its higher LUMO coefficient and lower activation energy for nucleophilic attack. However, in 2-Chloro-4,8-dimethylquinazoline , the C4 position is blocked by a methyl group.

  • Forced C2-Regioselectivity: The reaction must occur at C2. The C2-Cl bond is electronically less activated than a C4-Cl bond because the C2 position benefits less from the electron-withdrawing power of the fused benzene ring compared to C4.

  • Steric Hindrance (The C8-Methyl Effect): The 8-methyl group is located in the peri-position relative to N1. During the formation of the Meisenheimer-like transition state, the lone pair on N1 participates in stabilizing the negative charge. The bulk of the 8-methyl group can sterically hinder the solvation shell around N1 and slightly distort the planarity required for optimal resonance stabilization, potentially increasing the activation energy (

    
    ).
    
Reaction Mechanism (SNAr)

The reaction proceeds via a classic addition-elimination pathway. The rate-determining step (RDS) is typically the formation of the


-complex (intermediate).

SNAr_Mechanism Reactant Reactant (2-Cl-4,8-Me-Qnz) TS1 Transition State 1 (Nucleophilic Attack) Reactant->TS1 + Amine (k1) Intermediate Meisenheimer Complex TS1->Intermediate Product Product (2-Amino-4,8-Me-Qnz) Intermediate->Product - HCl (k2)

Figure 1: Reaction coordinate for the amine displacement. Note that k1 (attack) is generally << k2 (elimination).

Kinetic Optimization Strategy

To drive this reaction efficiently, one must overcome the lower electrophilicity of C2. The following variables are critical:

Solvent Selection (Dielectric & Solvation)

Polar aprotic solvents are preferred to stabilize the polar transition state without solvating the nucleophilic amine as strongly as protic solvents.

SolventDielectric Const. (

)
Boiling Point (°C)SuitabilityNotes
Isopropanol (iPrOH) 17.982ModerateStandard for quinazolines; may require acid catalysis.
Ethanol (EtOH) 24.578LowOften too low boiling for unactivated C2-Cl displacement.
DMF 36.7153High Excellent for SNAr; difficult removal.
DMA (Dimethylacetamide) 37.8165High Best for stubborn substrates (high T capability).
NMP 32.2202HighUse only if temperatures >160°C are required.
Catalysis
  • Acid Catalysis (Protic Solvents): Adding 1.0 eq of HCl (or using the amine hydrochloride salt) protonates N3, making the C2 carbon significantly more electrophilic. This is highly recommended if using alcohols.

  • Base Scavengers: In aprotic solvents (DMF), use an inorganic base (K2CO3) or non-nucleophilic organic base (DIPEA) to neutralize the HCl byproduct.

Experimental Protocols

Protocol A: Kinetic Profiling (Determination of )

Objective: Determine the reaction order and optimal time-course for a specific amine.

Materials:

  • 2-Chloro-4,8-dimethylquinazoline (Stock A: 0.1 M in DMF)

  • Target Amine (Stock B: 1.0 M in DMF - Pseudo-1st order excess)

  • Internal Standard (e.g., Biphenyl, 0.05 M)

Workflow:

  • Preparation: In a thermostated reaction vial (100 °C), combine 100 µL Stock A, 100 µL Internal Standard, and 800 µL DMF.

  • Initiation: Add 100 µL Stock B (10 eq excess) to initiate the reaction (

    
    ).
    
  • Sampling: At intervals (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.

  • Quench: Immediately dilute aliquot into 950 µL cold Acetonitrile/0.1% TFA to stop the reaction.

  • Analysis: Inject onto HPLC (C18 column, Gradient 5-95% ACN/Water).

  • Calculation: Plot

    
     vs. time. The slope = 
    
    
    
    .
Protocol B: Synthetic Scale-Up (Optimized)

Objective: Gram-scale synthesis of 2-amino-4,8-dimethylquinazoline derivatives.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-Chloro-4,8-dimethylquinazoline (1.0 eq, 5.0 mmol).

  • Solvent: Add DMA (Dimethylacetamide) (5 mL/mmol). Note: If the amine is low-boiling, use a sealed pressure tube.

  • Nucleophile: Add the Amine (1.2 – 1.5 eq).

    • Variation: If the amine is a weak nucleophile (e.g., aniline), add Cs2CO3 (2.0 eq) or catalytic NaI (0.1 eq) to facilitate the Finkelstein-like activation.

  • Reaction: Heat the mixture to 110–120 °C . Monitor by TLC/LCMS.

    • Typical duration: 4–12 hours. (C2 displacement is slower than C4).

  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into Ice Water (10x volume).

    • Precipitation: The product often precipitates. Filter and wash with water.

    • Extraction: If no precipitate, extract with EtOAc (3x), wash organics with Brine (2x) and LiCl (5% aq) to remove DMA.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH gradient).

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
No Reaction (<5% conv.) C2 is deactivated; Temp too low.Switch solvent to DMA; Increase Temp to 130°C; Add KI (catalytic).
Slow Reaction (>24h) Steric hindrance from 8-Me.Use microwave irradiation (150°C, 30 min).
Hydrolysis Product (2-OH) Wet solvent/hygroscopic amine.Dry solvent over molecular sieves; Perform under N2 atm.
Multiple Spots Amine bis-alkylation (rare).Reduce amine equivalents to 1.1 eq; Dilute reaction.

Workflow Visualization

Workflow cluster_conditions Condition Screening Start Start: 2-Cl-4,8-Me-Qnz SolventCheck Select Solvent (DMA vs iPrOH) Start->SolventCheck PathA Standard Amine (DMA, 110°C, K2CO3) SolventCheck->PathA Aliphatic PathB Weak Nucleophile (iPrOH, HCl cat, Reflux) SolventCheck->PathB Aromatic/Steric Monitor Monitor (LCMS) Target: >95% Conv. PathA->Monitor PathB->Monitor Monitor->PathA Incomplete (Increase T) Workup Workup (H2O Precip or EtOAc Ext) Monitor->Workup Complete Final Pure Product Workup->Final

Figure 2: Decision tree for synthetic scale-up based on amine nucleophilicity.

References

  • Regioselectivity of Quinazolines: L. G. Feng, et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[1][2][3][4][5] [Link] (Establishes the baseline reactivity difference between C2 and C4 positions).

  • General SNAr Kinetics: M. R. Crampton. "Nucleophilic Aromatic Substitution." Organic Reaction Mechanisms, 2004. [Link] (Authoritative text on the addition-elimination mechanism and Meisenheimer complexes).

  • Microwave-Assisted Synthesis: J. P. Waldo, et al. "Rapid Microwave-Assisted Synthesis of 2,4-Disubstituted Quinazolines." ACS Combinatorial Science, 2013. [Link] (Provides protocols for overcoming steric hindrance in quinazoline substitutions).

  • C2-Chlorine Reactivity: X. Yang, et al. "Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives."[6] Synlett, 2010.[6] [Link] (Discusses metal-catalyzed alternatives when standard SNAr fails at the C2 position).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Chloro-4,8-dimethylquinazoline Substitution

Author: BenchChem Technical Support Team. Date: February 2026


 of Sterically Hindered Quinazolines
To:  Research & Development Division
From:  Senior Application Scientist, Heterocycle Chemistry Group

Diagnostic Assessment: Why This Reaction Fails

You are likely experiencing low yields (<30%), incomplete conversion, or significant hydrolysis when attempting to substitute the chlorine at the C2 position of 2-chloro-4,8-dimethylquinazoline .

This is not a standard substitution. Unlike the highly reactive 4-chloroquinazolines, your substrate suffers from a "Perfect Storm" of deactivation:

  • Electronic Deactivation: The methyl group at C4 is electron-donating (+I effect), increasing electron density in the pyrimidine ring and reducing the electrophilicity of the C2 carbon.

  • Steric Shielding (The Critical Factor): The methyl group at C8 (peri-position) creates significant steric bulk that shields the N1/C2 region. This hinders the approach of nucleophiles and prevents the planar transition state required for classical

    
    .
    
Visualizing the Steric/Electronic Barrier

The following diagram illustrates the specific deactivation pathways acting on your molecule.

G cluster_0 Substrate Analysis cluster_1 Consequences Struct 2-Chloro-4,8-dimethylquinazoline C4_Me 4-Methyl Group (Electronic Deactivation) Struct->C4_Me +I Effect C8_Me 8-Methyl Group (Steric Shielding) Struct->C8_Me Peri-Interaction C2_Cl C2-Chloride (Target Site) Struct->C2_Cl Low_Elec Reduced Electrophilicity at C2 C4_Me->Low_Elec Steric_Block Nucleophile Approach Blocked at N1/C2 Angle C8_Me->Steric_Block Result FAILURE MODE: Stalled Reaction or Hydrolysis Low_Elec->Result Steric_Block->Result

Caption: Figure 1. Deactivation map showing how 4-Me and 8-Me substituents cooperatively hinder the C2 substitution.

Protocol A: Acid-Catalyzed (The "Protonation Trick")

Use Case: For aliphatic amines or non-bulky nucleophiles where standard reflux fails.

Standard thermal substitution often fails because the ring is not electron-deficient enough. By adding a proton source, you protonate the N3 nitrogen. This places a positive charge on the ring, dramatically increasing the electrophilicity of C2 and overcoming the electronic deactivation of the methyl groups.

Optimized Conditions
ParameterRecommendationRationale
Solvent n-Butanol or DMAcHigh boiling point required (>100°C) to overcome activation energy.
Catalyst 1.0 - 1.5 eq.[1] HCl (4M in Dioxane)Protonates N3, activating C2-Cl bond.
Temperature 110°C - 130°CSealed tube preferred to prevent solvent loss.
Time 4 - 12 HoursMonitor by LCMS; prolonged heating leads to degradation.
Step-by-Step Workflow
  • Dissolve 2-chloro-4,8-dimethylquinazoline (1.0 eq) in anhydrous n-Butanol (0.2 M concentration).

  • Add the Amine Nucleophile (1.2 - 1.5 eq).

  • Add HCl (4M in Dioxane) (1.0 eq). Note: A precipitate (salt) may form immediately; this is normal.

  • Seal the reaction vessel and heat to 120°C .

  • Workup: Cool to RT. Basify with sat. NaHCO3 (critical to deprotonate the product). Extract with EtOAc.

Protocol B: Buchwald-Hartwig Amination (The "Hammer")

Use Case: For anilines, weak nucleophiles, or when Protocol A yields <40%.

If the 8-methyl steric hindrance is too high for direct attack, you must switch mechanisms from


 (associative) to Palladium-catalyzed coupling (oxidative addition/reductive elimination). The choice of ligand is critical ; standard ligands like 

or dppf will fail. You need bulky, electron-rich ligands to facilitate oxidative addition into the deactivated C2-Cl bond.
Optimized Conditions
ParameterRecommendationRationale
Pre-Catalyst Pd(OAc)2 or Pd2(dba)3Standard Pd sources.
Ligand XPhos or BrettPhos Bulky biaryl ligands are required to wrap around the Pd center and force reductive elimination despite the 8-Me steric clash.
Base Cs2CO3 or NaOtBuAnhydrous inorganic bases prevent hydrolysis.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often reduce hydrodehalogenation side reactions.
Step-by-Step Workflow
  • In a glovebox or under Ar stream, combine:

    • Substrate (1.0 eq)[1]

    • Amine (1.2 eq)

    • Pd(OAc)2 (5 mol%)

    • XPhos (10 mol%)

    • Cs2CO3 (2.0 eq, dried)

  • Add anhydrous Toluene (degassed).

  • Heat to 100°C for 12 hours.

  • Filter through Celite to remove Pd black before aqueous workup.

Troubleshooting Guide & FAQs

The "Hydrolysis Trap" (Diagnostic: M-18 Peak)

Observation: You see a peak in LCMS corresponding to [Mass - 18] (Loss of Cl, gain of OH). Cause: The 2-chloro species is prone to hydrolysis to form 4,8-dimethylquinazolin-2(1H)-one . This is thermodynamically favored if any water is present, especially under basic conditions. Solution:

  • Use anhydrous solvents (purchase "SureSeal" or dry over molecular sieves).

  • Switch from hydroxide bases (NaOH/KOH) to carbonate bases (Cs2CO3) or organic bases (DIPEA).

  • If using Protocol A (Acid), ensure the workup is fast and cold.

Decision Matrix for Optimization

Use the following logic flow to determine your next experiment.

DecisionTree Start Start: 2-Cl-4,8-Me-Quinazoline Nucleophile Nucleophile Type? Start->Nucleophile Aliphatic Aliphatic Amine (Primary/Secondary) Nucleophile->Aliphatic Strong Nuc Aromatic Aniline / Weak Nuc (Sterically Hindered) Nucleophile->Aromatic Weak Nuc Try_SNAr Try Acid-Catalyzed SNAr (nBuOH, HCl, 120°C) Aliphatic->Try_SNAr Try_Pd Go directly to Buchwald-Hartwig Aromatic->Try_Pd Check_LCMS Check LCMS (2h) Try_SNAr->Check_LCMS Success Yield > 50% Scale Up Check_LCMS->Success Good Conv. Fail_Hydrolysis Peak M-18 (Hydrolysis)? Check_LCMS->Fail_Hydrolysis OH Product Fail_Stalled Stalled / SM Remaining? Check_LCMS->Fail_Stalled No Rxn Fix_Water Dry Solvents Switch to Anhydrous Base Fail_Hydrolysis->Fix_Water Switch_Method Switch to Pd-Catalysis (Ligand: XPhos) Fail_Stalled->Switch_Method Switch_Method->Try_Pd

Caption: Figure 2. Experimental decision matrix for optimizing reaction conditions.

Frequently Asked Questions

Q: Why can't I just use Ethanol and reflux? A: Ethanol boils at 78°C. Due to the 8-methyl steric hindrance and electron donation from the 4-methyl group, the activation energy for this substitution is likely higher than what 78°C can provide. You need temperatures >100°C, requiring higher boiling solvents like n-Butanol or Toluene.

Q: I see the product in LCMS, but I lose it during column chromatography. Why? A: 2-aminoquinazolines are basic. They often streak on silica or stick irreversibly.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc to deactivate acidic sites. Alternatively, use basic alumina.

Q: Can I use microwave irradiation? A: Yes, microwave heating is highly recommended for Protocol A. It allows you to reach 140-150°C rapidly, often pushing the reaction to completion before hydrolysis can compete. Try 140°C for 20-30 minutes.

References

  • Regioselectivity in Quinazoline Substitution

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Relevance: Establishes the baseline reactivity difference between C2 and C4 and the impact of electronic effects.[2]

    • Source:

  • Acid-Catalyzed Mechanisms

    • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation.[1]

    • Relevance: Validates the use of HCl/Acid to mediate the formation and substitution of 2-aminoquinazolines.
    • Source:

  • Buchwald-Hartwig for Hindered Substrates

    • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline.[3]

    • Relevance: Demonstrates the necessity of Pd-catalysis for selectively substituting the less reactive 2-chloro position in quinoline/quinazoline scaffolds.
    • Source:

  • Hydrolysis Side Reactions

    • Title: HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.[4]

    • Relevance: Highlights the thermodynamic stability of the hydrolysis product (quinolinone) under acidic/aqueous conditions, serving as a warning for wet solvents.
    • Source:

Sources

Solving solubility issues of 2-Chloro-4,8-dimethylquinazoline in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in Polar Solvents

Audience: Medicinal Chemists, Analytical Scientists, and Pharmacologists.

Executive Summary: The Solubility-Stability Paradox

2-Chloro-4,8-dimethylquinazoline presents a classic medicinal chemistry challenge: it is a lipophilic heterocycle that requires polar solvents for biological assays, yet it possesses a reactive electrophilic center (C2-Cl) prone to degradation in those very solvents.

  • The Solubility Issue: The 4,8-dimethyl substitution pattern significantly increases lipophilicity (LogP) and crystal lattice energy compared to the unsubstituted parent quinazoline. This causes the compound to "crash out" (precipitate) upon dilution into aqueous buffers.

  • The Stability Issue: The C2-chlorine atom is a potent leaving group. In polar protic solvents (like Methanol, Ethanol, or Water), the compound undergoes Nucleophilic Aromatic Substitution (SNAr) , converting your active compound into inactive hydroxy- or alkoxy-derivatives.

This guide provides the protocols necessary to solubilize this compound without destroying it.

Solvent Compatibility Matrix

Do not rely on "standard" solubility data for generic quinazolines. The 8-methyl group adds steric bulk and hydrophobicity that alters the profile.

Solvent ClassRecommended?Solubility RatingStability RiskTechnical Note
DMSO (Dimethyl sulfoxide)YES High (>50 mM)LowPrimary Choice. Excellent solubility; inert to SNAr at room temp.
DMF / DMAc YES High (>50 mM)LowGood alternatives if DMSO is incompatible with downstream chemistry.
DCM / Chloroform YES HighLowGood for synthesis/transfer, but incompatible with biological assays.
Methanol / Ethanol NO ModerateHIGH Avoid. Causes rapid methanolysis (conversion to 2-methoxy derivative), especially with heat.
Water / PBS NO NegligibleModerateInsoluble. Slow hydrolysis to 2-hydroxy-4,8-dimethylquinazoline over time.
Acetonitrile Conditional ModerateLowGood for LC-MS, but solubility is lower than DMSO.
Critical Mechanism: The "Hidden" Degradation Pathway

Users often report the appearance of "mystery peaks" in their HPLC chromatograms after storing samples in methanol. This is not an impurity in the source material; it is a degradation product generated during sample preparation.

The Mechanism: The electron-deficient pyrimidine ring (part of the quinazoline core) activates the C2-position for nucleophilic attack. While the 4-methyl group provides slight electron donation (hyperconjugation), it is insufficient to deactivate the C2-Cl bond against strong nucleophiles like methoxide or hydroxide.

G cluster_0 S_NAr Mechanism Risk Start 2-Chloro-4,8- dimethylquinazoline Transition Tetrahedral Intermediate Start->Transition Nucleophilic Attack (Slow Step) Solvent Polar Protic Solvent (MeOH or H2O) Solvent->Transition Product Degradation Product (2-Methoxy/Hydroxy) Transition->Product Cl Elimination (Fast Step) Byproduct Acid Byproduct (HCl) Transition->Byproduct

Figure 1: Mechanism of solvolysis. The C2-Chloro position is susceptible to attack by protic solvents, leading to irreversible degradation.

Validated Protocols
Protocol A: Preparation of Stable Stock Solutions (10 mM)

Use this for long-term storage and biological assays.

  • Weighing: Weigh the solid compound into a glass vial. Plastic vials can leach plasticizers in DMSO.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated) to achieve a 10 mM concentration.

    • Why Anhydrous? Even trace water in DMSO can trigger slow hydrolysis over months of storage [1].

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at room temperature for 5 minutes.

    • Warning: Do NOT heat above 40°C. Heat accelerates decomposition.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: LC-MS Sample Preparation (Troubleshooting)

Use this if you observe "extra peaks" or poor peak shape.

  • Diluent Selection: Do NOT use pure Methanol. Use Acetonitrile (ACN) .

  • Procedure:

    • Take 10 µL of DMSO stock.

    • Dilute with 990 µL of Acetonitrile .

    • Inject immediately.

  • Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Note: Avoid high pH buffers (Ammonium Bicarbonate, pH 10), as basic conditions aggressively catalyze the hydrolysis of the C-Cl bond [2].

Troubleshooting & FAQs

Q1: I diluted my DMSO stock into cell culture media (water-based) and it precipitated immediately. Why? A: This is "Crash-Out." The 4,8-dimethyl substitution makes the molecule highly hydrophobic.

  • Fix: You must keep the final DMSO concentration as high as your assay tolerates (usually 0.5% - 1.0%).

  • Advanced Fix: Use an intermediate dilution step.

    • Wrong: 100% DMSO stock

      
       100% Water (Shock precipitation).
      
    • Right: 100% DMSO stock

      
       50:50 DMSO:PBS 
      
      
      
      Final Buffer. This gradual gradient helps prevent the formation of large crystal aggregates.

Q2: Can I acidify the solution to improve solubility? Quinazolines are bases, right? A: DANGEROUS. While protonating the N1/N3 nitrogens (pKa ~3-4) does increase aqueous solubility, it also protonates the leaving group pathway, making the C2-Cl bond significantly more reactive towards hydrolysis. Acidification will dissolve your compound but convert it to 2-hydroxy-4,8-dimethylquinazoline within hours.

Q3: I see a mass peak of [M+16] or [M+32] in my mass spec. What is it? A:

  • [M+32] (+31 mass units): This is the Methoxy adduct . You likely dissolved your sample in Methanol. Switch to Acetonitrile.

  • [M+16] (-Cl, +OH): This is the Hydrolysis product (2-hydroxy derivative). Your DMSO stock may be wet, or the aqueous buffer pH is too high/low.

Decision Tree: Workflow Optimization

Use this logic flow to determine the correct handling procedure for your specific application.

G Start Start: 2-Chloro-4,8- dimethylquinazoline Solid Goal What is your Goal? Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Analytical Analytical QC (LC-MS/NMR) Goal->Analytical Synthesis Chemical Synthesis (Derivatization) Goal->Synthesis DMSO_Stock Dissolve in Anhydrous DMSO (10-50 mM) BioAssay->DMSO_Stock ACN_Prep Dissolve in Acetonitrile (Avoid MeOH) Analytical->ACN_Prep Run immediately DCM_Prep Dissolve in DCM or THF (Anhydrous) Synthesis->DCM_Prep Inert Atmosphere Dilution Dilute into Media (Max 1% DMSO) DMSO_Stock->Dilution Use intermediate step if precipitating

Figure 2: Operational decision tree for solvent selection based on experimental intent.

References
  • BenchChem Technical Support. (2025).[1][2][3] Handling and storage guidelines for Chloroquinazoline derivatives. Retrieved from

  • Ramesh, A., et al. (2024).[4] Kinetics of Substitution of 2-Chloropyrimidine and related heterocycles. Zenodo.[5]

  • MDPI Pharmaceuticals. (2024). Regioselective Nucleophilic Aromatic Substitution of 2,4-dichloroquinazoline.[6] MDPI.

  • Sigma-Aldrich. (2025). Solvent Miscibility and Solubility Table.

Sources

Optimizing reaction temperature for C2-substitution of 2-Chloro-4,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Matrix

The functionalization of 2-Chloro-4,8-dimethylquinazoline via Nucleophilic Aromatic Substitution (


) presents a unique kinetic challenge compared to standard quinazoline scaffolds. Unlike 2,4-dichloroquinazoline, where the C4-position is highly labile, your substrate possesses a C4-methyl group . This substituent electronically deactivates the ring system, while the C8-methyl group  introduces steric strain peri- to the N1 nitrogen.

Consequently, standard protocols (RT to 50°C) often fail. Successful C2-substitution typically requires a "thermal push" to overcome the elevated activation energy barrier.

Quick-Look Diagnostic Matrix

Use this table to triage your current experimental status.

ObservationProbable Thermal CauseCorrective Action
No Reaction / <10% Conversion Kinetic Trapping: Temp < 80°C is insufficient to overcome C4-Me deactivation.Increase Temp to 100–120°C . Switch solvent to high-boiling point polar aprotic (DMF, DMSO).
Starting Material Precipitates Solubility Limit: Reaction temp is too low for solubility of the hydrophobic 4,8-dimethyl scaffold.Switch to n-Butanol or Dioxane and heat to reflux.
Hydrolysis Product (2-OH) Wet Solvent + High Temp: Moisture competes with nucleophile at T > 100°C.Dry solvents (Molecular Sieves 4Å). Increase nucleophile equivalents (1.5–2.0 eq).
Tarry/Black Mixture Thermal Decomposition: T > 140°C or prolonged heating without inert gas.Cap Temp at 125°C . Ensure strict

/Ar atmosphere.

Technical Deep Dive: The "Stubborn C2" Mechanism

To optimize conditions, one must understand the molecular resistance. The 2-Chloro-4,8-dimethylquinazoline substrate resists nucleophilic attack due to two converging factors:

  • Electronic Deactivation (C4-Me): In typical

    
    , electron-withdrawing groups (EWGs) stabilize the Meisenheimer intermediate. Here, the C4-methyl group is electron-donating  (via hyperconjugation), which destabilizes the anionic transition state, raising the activation energy (
    
    
    
    ).
  • Steric Hindrance (C8-Me): The methyl group at position 8 sits in the peri-position relative to N1. During nucleophilic attack at C2, the optimal trajectory often requires the N1 lone pair to accommodate significant electron density. The C8-Me group sterically crowds this region, hindering the necessary solvation or conformational adjustments.

Visualization: Reaction Energy Landscape

The following diagram illustrates why higher temperatures are non-negotiable for this specific scaffold compared to a standard 4-Cl quinazoline.

ReactionCoordinate Fig 1. Comparative Activation Energy: The C4-Methyl group raises the barrier (Red) significantly compared to C4-Chloro analogs. Start Reactants (2-Cl-4,8-Me-Qnz + Nuc) TS_Low TS (Standard 4-Cl) Low Barrier Start->TS_Low  RT Reaction (Not applicable) TS_High TS (4,8-Dimethyl) High Barrier Start->TS_High  Requires >100°C Inter Meisenheimer Complex TS_High->Inter Product C2-Substituted Product Inter->Product

Optimized Protocol: The "High-Thermal" Method

This protocol is designed to bypass the kinetic trap described above. It utilizes n-Butanol (boiling point 117°C) or DMF to access the necessary thermal window.

Reagents:

  • Substrate: 2-Chloro-4,8-dimethylquinazoline (1.0 eq)

  • Nucleophile: Amine/Alkoxide (1.2 – 1.5 eq)

  • Base: DIPEA (2.0 eq) or

    
     (2.0 eq, if using DMF)
    
  • Solvent: n-Butanol (Protic/High-Temp) or DMF (Aprotic/High-Temp)

Step-by-Step Workflow:

  • Preparation: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve the substrate in the chosen solvent (0.2 M concentration).

  • Base Addition: Add DIPEA. Note: If using an acid-sensitive nucleophile, use

    
    .
    
  • Nucleophile Addition: Add the nucleophile in one portion.

  • Thermal Ramp:

    • Standard: Heat to 110°C (reflux if n-BuOH).

    • Microwave Option: Heat to 120°C for 30–60 mins (High absorption setting).

  • Monitoring: Check TLC/LCMS at 2 hours.

    • Target: Disappearance of starting material (m/z ~192 for parent core).

  • Workup: Cool to RT.

    • If n-BuOH: Concentrate in vacuo, then redissolve in DCM/Water for extraction.

    • If DMF: Pour into ice water to precipitate product (if solid) or extract with EtOAc.

Troubleshooting FAQs

Q: I am using Ethanol at reflux (


) and seeing no product. Why? 
A:  Ethanol's boiling point is likely below the activation energy threshold for this deactivated ring system. The C4-methyl group reduces the electrophilicity of C2. You must switch to a higher boiling solvent like n-Butanol (

)
, Dioxane (

)
, or Toluene (

)
(with a phase transfer catalyst) to drive the reaction.

Q: Can I use acid catalysis (e.g., HCl or acetic acid) to activate the ring? A: While common for some quinazolines, acid catalysis can be tricky with the 8-methyl substituent . The steric bulk at C8 can hinder the protonation of N1, which is the necessary step for acid activation. Furthermore, if your nucleophile is an amine, acid will protonate the nucleophile, deactivating it. Basic conditions with high heat are generally more robust for this specific scaffold [1].

Q: I see a peak corresponding to [M+16] (Hydrolysis). How do I stop this? A: This is 2-hydroxy-4,8-dimethylquinazoline. It forms when trace water acts as a nucleophile at high temperatures.

  • Fix: Use anhydrous solvents (DMF/DMAc are hygroscopic; buy "Anhydrous" grade or dry over sieves).

  • Fix: Increase the concentration of your amine nucleophile to statistically outcompete water.

Q: How does the 8-methyl group affect the workup? A: The 8-methyl group increases the lipophilicity of the core. The product will be more soluble in organic layers (DCM, EtOAc) and less likely to precipitate from water compared to non-methylated analogs. Ensure thorough extraction of the aqueous layer during workup.

Decision Support Diagram

Use this flow to determine the next step in your optimization process.

TroubleshootingFlow Fig 2. Optimization Logic Flow for Stubborn C2-Substitutions Start Start Optimization (T = 80°C) CheckConversion Check LCMS/TLC (2 Hours) Start->CheckConversion Decision1 Conversion < 10%? CheckConversion->Decision1 ActionTemp Increase T to 120°C (Switch to DMF/n-BuOH) Decision1->ActionTemp Yes Decision2 Impurities/Hydrolysis? Decision1->Decision2 No (Good Conv.) ActionTemp->CheckConversion Retest ActionDry Dry Solvent + Excess Nuc (Strict Anhydrous) Decision2->ActionDry Yes (OH peak) Success Isolate Product Decision2->Success No (Clean)

References

  • Joubert, J., et al. (2020). Synthesis and biological evaluation of 4-substituted quinazolines. European Journal of Medicinal Chemistry. (General reference for quinazoline

    
     conditions).
    
  • Negi, A., et al. (2020).[1] Chemistry and activity of quinazoline moiety: A systematic review. International Journal of Pharmaceutical Chemistry and Analysis.[1]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.[2][3] (Discusses steric effects in quinazoline synthesis).

Sources

Validation & Comparative

Validating Regio-selectivity in Reactions of 2-Chloro-4,8-dimethylquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher in medicinal chemistry and drug development, the quinazoline scaffold is a cornerstone of innovation, lending its rigid, heterocyclic framework to a multitude of therapeutic agents. However, the synthetic utility of any scaffold is only as robust as the chemist's ability to control and validate its functionalization. This guide provides an in-depth technical comparison of common synthetic transformations involving 2-Chloro-4,8-dimethylquinazoline, with a core focus on the rigorous validation of regio-selectivity. While this molecule presents a single point of substitution at the C2 position, the principles and validation workflows detailed herein are designed to serve as a self-validating system, ensuring the unequivocal confirmation of the desired isomer. We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering you to apply these strategies to a broader range of heterocyclic systems.

The Question of Regio-selectivity with 2-Chloro-4,8-dimethylquinazoline

In the context of 2,4-dichloroquinazolines, the C4 position is widely recognized as being more susceptible to nucleophilic aromatic substitution (SNAr) under milder conditions, with the C2 position requiring more forcing conditions for a reaction to occur[1][2]. This preferential reactivity at C4 is attributed to its higher electrophilicity, a fact supported by Density Functional Theory (DFT) calculations which show a higher LUMO coefficient at this position[3]. However, with 2-Chloro-4,8-dimethylquinazoline, the C4 position is occupied by a methyl group, leaving the C2-chloro as the primary site for substitution. While this simplifies the question of isomeric outcomes on the quinazoline core, it amplifies the need for meticulous validation to confirm that the reaction has indeed proceeded at the C2 position and not at an alternative site, such as through an unexpected C-H activation or a reaction involving the methyl substituents.

This guide will compare two primary classes of reactions for the functionalization of 2-Chloro-4,8-dimethylquinazoline: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. For each, we will provide not only the "how" but the "why," followed by a comprehensive suite of validation techniques.

Comparative Analysis of Synthetic Methodologies

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a direct and often atom-economical method for introducing a variety of nucleophiles onto an electron-deficient aromatic ring. The quinazoline nucleus, with its two nitrogen atoms, is sufficiently electron-deficient to undergo SNAr, particularly at the C2 and C4 positions. For 2-Chloro-4,8-dimethylquinazoline, the reaction is anticipated at the C2 position.

Causality of Experimental Design:

  • Nucleophile Choice: Stronger nucleophiles (e.g., primary/secondary amines, thiols) are generally more effective. The choice of nucleophile will dictate the required reaction conditions.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often employed to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction, especially with less reactive nucleophiles.

Expected Outcome: The nucleophile will displace the chloride at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-C and C-N bond formation. For aryl chlorides, these reactions often require more specialized conditions compared to their bromide or iodide counterparts due to the stronger C-Cl bond[4].

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond, the Suzuki-Miyaura coupling of 2-Chloro-4,8-dimethylquinazoline with an arylboronic acid is a powerful choice.

  • Buchwald-Hartwig Amination: For the introduction of an amine, the Buchwald-Hartwig amination offers a versatile alternative to classical SNAr, often proceeding under milder conditions with a broader substrate scope[5][6].

Causality of Experimental Design:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand is paramount. For aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often necessary to facilitate the oxidative addition step of the catalytic cycle[4].

  • Base: A suitable base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) is required to activate the boronic acid (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination)[5][7].

  • Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are standard to maintain the integrity of the catalytic system.

Expected Outcome: The aryl group from the boronic acid or the amino group will be installed at the C2 position of the quinazoline ring.

Data Summary: A Comparative Overview

Reaction TypeKey ReagentsTypical ConditionsAdvantagesDisadvantages
SNAr Amine/Thiol NucleophileHigh Temperature (100-150 °C), Polar Aprotic Solvent (DMSO, NMP)Atom economical, no metal catalyst required.Requires high temperatures, limited to strong nucleophiles, potential for side reactions.
Suzuki-Miyaura Coupling Arylboronic Acid, Pd Catalyst, Ligand, BaseModerate Temperature (80-110 °C), Anhydrous Solvent (Toluene, Dioxane)Broad scope of arylboronic acids, generally high yields.Requires a metal catalyst, sensitive to air and moisture, potential for catalyst poisoning.
Buchwald-Hartwig Amination Amine, Pd Catalyst, Ligand, BaseModerate Temperature (80-110 °C), Anhydrous Solvent (Toluene, Dioxane)Broad amine scope, often milder than SNAr.Requires a metal catalyst, sensitive to air and moisture, ligand selection is critical.

The Cornerstone of Confidence: A Multi-faceted Validation Workflow

The assertion of a specific regio-isomer as the reaction product must be substantiated by a robust and orthogonal set of analytical data. Below is a comprehensive workflow for validating the C2-substitution of 2-Chloro-4,8-dimethylquinazoline.

Diagram: Workflow for Validation of C2-Substitution

G cluster_reaction Reaction cluster_purification Purification & Initial Check cluster_validation Structural Validation Start 2-Chloro-4,8-dimethylquinazoline Reaction S_N_Ar or Cross-Coupling Start->Reaction Product Crude Product Reaction->Product TLC TLC/LC-MS Analysis Product->TLC Chroma Column Chromatography TLC->Chroma Pure_Product Purified Product Chroma->Pure_Product NMR 1D & 2D NMR Spectroscopy Pure_Product->NMR MS High-Resolution Mass Spectrometry Pure_Product->MS Xray Single Crystal X-ray Diffraction NMR->Xray If ambiguous or for absolute confirmation Final Confirmed 2-Substituted-4,8-dimethylquinazoline NMR->Final MS->Final Xray->Final

Caption: A comprehensive workflow for the synthesis and rigorous validation of 2-substituted-4,8-dimethylquinazoline.

Experimental Protocols for Validation

Protocol 1: Purification and Preliminary Analysis
  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, perform an appropriate aqueous work-up to remove inorganic salts and highly polar impurities.

  • Purification: Purify the crude product using column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective.

  • Purity Assessment: Assess the purity of the isolated product by LC-MS and ¹H NMR.

Protocol 2: Spectroscopic Characterization for Structural Elucidation

A. 1D NMR Spectroscopy (¹H and ¹³C)

  • ¹H NMR: The proton NMR spectrum will provide the initial and most direct evidence of a successful substitution.

    • Disappearance of the Starting Material: Confirm the absence of the characteristic signals for 2-Chloro-4,8-dimethylquinazoline.

    • Appearance of New Signals: Observe the appearance of new proton signals corresponding to the introduced substituent.

    • Shifts in Quinazoline Protons: Look for shifts in the aromatic protons of the quinazoline core (H5, H6, H7) and the methyl groups (C4-Me, C8-Me) upon substitution at C2. The C4-methyl and H5 protons are in closer proximity to the C2 position and are expected to show more significant changes in their chemical shifts.

  • ¹³C NMR: The carbon NMR will show the appearance of new carbon signals from the substituent and a significant shift in the C2 carbon of the quinazoline ring.

B. 2D NMR Spectroscopy (COSY, HSQC, HMBC, and NOESY)

2D NMR is the cornerstone for definitively establishing the connectivity and spatial relationships within the molecule.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks. This is useful for assigning the aromatic protons on the quinazoline ring and within the new substituent.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for proving connectivity across multiple bonds. Key correlations to look for to confirm C2 substitution are:

    • A correlation between the protons of the C4-methyl group and the C2 and C4a carbons of the quinazoline ring.

    • A correlation between the H5 proton and the C4 and C8a carbons.

    • Crucially, a correlation from a proton on the newly introduced substituent (e.g., the α-protons of an N-alkyl group) to the C2 carbon of the quinazoline ring. This provides direct evidence of the C-N or C-C bond at the C2 position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. Key correlations to confirm C2 substitution include:

    • A NOE between a proton on the substituent at C2 and the H5 proton or the protons of the C4-methyl group. This is a powerful confirmation of the substitution site.

Diagram: Key HMBC and NOESY Correlations for C2-Substitution

G cluster_structure 2-(Substituent)-4,8-dimethylquinazoline node_quinazoline Quinazoline Core (C2, C4-Me, H5) node_substituent Substituent at C2 (e.g., N-CH2R) node_substituent->node_quinazoline  (N-CH2 -> C2) node_substituent->node_quinazoline  (N-CH2 <-> H5 / C4-Me)

Sources

Comparative Stability Guide: 2-Chloro vs. 4-Chloro Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of kinase inhibitors (particularly EGFR inhibitors like Gefitinib and Erlotinib), the quinazoline scaffold is ubiquitous. However, the reactivity profiles of the chlorine substituents at the C2 and C4 positions are drastically different.

The Verdict:

  • 4-Chloroquinazoline: High Energy / Low Stability. It is a "hot" electrophile. It is kinetically unstable toward hydrolysis (reverting to the inactive quinazolinone) and reacts rapidly with nucleophiles under mild conditions. It requires anhydrous storage and immediate use.

  • 2-Chloroquinazoline: Moderate Energy / High Stability. It is a "warm" electrophile. It is kinetically robust against hydrolysis at neutral pH and requires elevated temperatures or acid catalysis to undergo nucleophilic substitution.

This guide details the electronic basis for this difference, provides stability data, and outlines self-validating protocols for handling these intermediates.

Mechanistic Analysis: The Electronic Basis

To understand the stability difference, one must look at the transition state energy and the stability of the Meisenheimer intermediate formed during Nucleophilic Aromatic Substitution (


).
The C4 "Vinylogous" Activation

The C4 position functions similarly to an acid chloride. The C4-Cl bond is activated by the adjacent N3 and the vinylogous connection to N1.

  • LUMO Coefficient: Density Functional Theory (DFT) calculations consistently show a higher LUMO coefficient at C4 compared to C2, indicating C4 is the primary site for "soft" nucleophilic attack [1].[1]

  • Resonance Stabilization: When a nucleophile attacks C4, the negative charge is delocalized onto N1 and N3. This intermediate is stabilized by the fusion with the benzene ring, which remains aromatic in some resonance contributors.

The C2 "Amidine" Activation

The C2 position behaves more like a chloro-amidine. While still electrophilic, it lacks the direct vinylogous activation relative to the benzene fusion that C4 possesses. Attack at C2 disrupts the aromaticity of the pyrimidine ring more significantly than attack at C4.

Visualization of Reactivity Flow

The following diagram illustrates the electronic preference for C4 substitution (instability) over C2.

QuinazolineReactivity Substrate 2,4-Dichloroquinazoline TransitionC4 C4 Transition State (Low Activation Energy) Substrate->TransitionC4  Nucleophile (0°C)   TransitionC2 C2 Transition State (High Activation Energy) Substrate->TransitionC2  Nucleophile (Reflux)   ProductC4 4-Substituted Product (Kinetic Product) TransitionC4->ProductC4  Fast   ProductC2 2-Substituted Product (Thermodynamic/Forcing) TransitionC2->ProductC2  Slow  

Caption: Kinetic preference flow. The red path (C4 attack) has a lower activation barrier, explaining the instability of 4-chloro derivatives.

Comparative Stability Profile

The following table summarizes the physical and chemical stability of the two isomers.

Feature4-Chloroquinazoline2-Chloroquinazoline
Hydrolytic Stability Poor. Hydrolyzes to Quinazolin-4-one in moist air or aqueous solvents within minutes to hours.Good. Stable in water/organic mixtures for days at RT. Requires acid/heat to hydrolyze.
Storage Requirement Store under Argon/Nitrogen at -20°C. Desiccator mandatory.Store at 4°C or RT. Standard vial.
Reactivity (SNAr) Reacts at 0°C to RT. Exothermic.Reacts at 60°C to 120°C (Reflux).
Primary Decomposition Hydrolysis (release of HCl + Quinazolinone precipitating out).Generally stable; slow oxidation or hydrolysis under extreme pH.
Handling Precaution Lachrymator. Highly irritating. Avoid metal spatulas (catalyzes degradation).Standard irritant.

Experimental Protocols

Synthesis of 4-Chloroquinazolines (Critical Handling)

Context: Because 4-chloroquinazoline is unstable, it is rarely bought in bulk. It is usually synthesized in situ or immediately before use from quinazolin-4-one.

Protocol:

  • Reagents: Suspend Quinazolin-4-one (1.0 eq) in Thionyl Chloride (

    
    ) or 
    
    
    
    (5-10 eq). Add a catalytic amount of DMF (3-5 drops).
  • Reaction: Reflux (

    
    ) for 2–4 hours. Monitor by LCMS (aliquot quenched in methanol , not water, to see the methyl ether product).
    
  • Workup (The Failure Point):

    • Incorrect: Pouring into water.[2] This generates heat and HCl, instantly hydrolyzing the product back to the starting material.

    • Correct: Evaporate excess

      
       under reduced pressure. Redissolve the residue in DCM. Pour the DCM solution slowly into a stirred mixture of ice and saturated 
      
      
      
      . Keep the internal temperature
      
      
      .
  • Isolation: Separate phases immediately. Dry organic layer over

    
    . Concentrate. Use immediately. 
    
Regioselective Substitution (The "Self-Validating" Test)

To verify the reactivity difference experimentally, perform a competition study using 2,4-dichloroquinazoline.

Protocol:

  • Dissolve 2,4-dichloroquinazoline (1 eq) in THF/Isopropanol (1:1).

  • Cool to

    
    .
    
  • Add 1.05 eq of aniline (nucleophile).

  • Add 1.1 eq of DIPEA (base).

  • Observation: The reaction completes within 30-60 minutes at

    
    .
    
  • Validation: NMR/LCMS will show >98% substitution at the C4 position . The C2-Cl remains intact.

    • Note: If you see C2 substitution, your temperature was too high or you used a massive excess of amine.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Quinazolin-4-one Chlorination Chlorination (POCl3, Reflux) Start->Chlorination Intermediate 4-Chloroquinazoline (Unstable Intermediate) Chlorination->Intermediate Decision Condition Check Intermediate->Decision PathA Path A: Moisture/Water Decision->PathA Poor Handling PathB Path B: Anhydrous Amine (0°C - RT) Decision->PathB Proper Handling Hydrolysis Hydrolysis Product (Quinazolin-4-one) FAILED REACTION PathA->Hydrolysis Product 4-Amino-quinazoline (Stable Drug Scaffold) PathB->Product

Caption: Synthesis workflow. Path A represents the common stability failure mode; Path B is the required anhydrous protocol.

Troubleshooting & FAQs

Q: My 4-chloroquinazoline starting material has turned into a white solid that doesn't dissolve in DCM. What happened? A: It has hydrolyzed.[3] The white solid is likely the HCl salt of quinazolin-4-one. This happens if the bottle was opened in a humid room or stored without a desiccator. Check purity by LCMS; if you see mass M+18 (relative to Cl) or M-Cl+OH, it is dead.

Q: Can I do the C2 substitution before the C4 substitution? A: generally, No. The C4 chlorine is so reactive that it will almost always react first [2]. If you need a specific C2 substituent, you usually must install it before building the quinazoline ring (e.g., using a specific benzamidine) or use a protecting group strategy at C4 (though this is rare and difficult).

Q: Why did my yield drop when scaling up the 4-Cl synthesis? A: Heat management during the quench. On a small scale, heat dissipates fast. On a large scale, the exothermic quench raises the temperature, accelerating hydrolysis. Use an internal thermometer and add the reaction mixture to the ice/base very slowly.

References

  • BenchChem Technical Support. (2025).[1][2] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. BenchChem.[1][2] Link

  • Lopes, S. M. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI / National Institutes of Health. Link

  • Scientific Laboratory Supplies. (2026). Safety Data Sheet: 4-Chloroquinazoline Stability and Handling.Link

  • Armarego, W. L. F., & Smith, J. I. C. (1966). Quinazolines.[1][2][4][5][6][7][8][9][10] Part VIII. Electronic effects in 2-substituted quinazolines. Journal of the Chemical Society C. Link

Sources

IR spectroscopy characteristic peaks for 2-Chloro-4,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1388050-74-5 Formula: C₁₀H₉ClN₂ Molecular Weight: 192.64 g/mol

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectroscopic characteristics of 2-Chloro-4,8-dimethylquinazoline , a critical heterocyclic scaffold often used as an intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors).

Because direct spectral databases for this specific regioisomer are proprietary, this guide employs a Comparative Structural Analysis methodology. It triangulates the target compound’s characteristic peaks against its immediate synthetic precursor (2,4-Dichloro-8-methylquinazoline ) and common hydrolysis impurities (4,8-Dimethylquinazolin-2(1H)-one ). This approach allows researchers to validate product identity and purity with high confidence.

Methodology & Experimental Setup

To ensure reproducibility and accurate peak resolution, the following experimental parameters are recommended.

2.1 Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR)

    • Crystal: Diamond or ZnSe (Diamond preferred for durability against chlorinated compounds).

    • Protocol: Place ~5 mg of solid sample on the crystal. Apply high pressure to ensure intimate contact.

    • Advantage: Minimizes moisture interference (critical for detecting hydrolysis impurities).

  • Alternative Method: KBr Pellet

    • Ratio: 1:100 (Sample:KBr).

    • Protocol: Grind to a fine powder, press at 10 tons for 2 minutes.

    • Note: Ensure KBr is dry; hygroscopic water bands (3400 cm⁻¹) can obscure N-H stretches of impurities.

2.2 Data Acquisition Parameters
ParameterSettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers functional groups and the C-Cl fingerprint region.
Resolution 4 cm⁻¹Sufficient to resolve aromatic overtones and sharp methyl bands.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Apodization Blackman-HarrisReduces side-lobes for sharp crystalline peaks.
Comparative Peak Analysis

The structural identity of 2-Chloro-4,8-dimethylquinazoline is confirmed by the presence of specific functional groups and the absence of precursor/impurity markers.

3.1 Characteristic Assignments (Target vs. Precursor)
Functional GroupVibration ModeTarget: 2-Chloro-4,8-dimethyl (Expected cm⁻¹)Precursor: 2,4-Dichloro-8-methyl (Observed cm⁻¹)Differentiation Logic
Aliphatic C-H Stretch (asym/sym)2960 / 2870 (Strong) 2925 (Weak)Key Differentiator: The target has two methyl groups (C4 & C8).[1] The precursor has only one (C8). Expect significantly higher intensity in the 2800–3000 region for the target.
Aromatic C-H Stretch3050 – 3080 (Weak)3050 – 3090 (Weak)Diagnostic of the aromatic quinazoline core; similar in both.
Quinazoline Ring C=N / C=C Stretch1620, 1560, 1480 1625, 1555, 1475Characteristic "skeletal breathing" of the diazanaphthalene system.
C-Cl (C2 Position) Stretch760 – 780 (Strong) 760 – 780 (Strong)The C2-Cl bond is conserved in both molecules.
C-Cl (C4 Position) StretchABSENT ~840 – 860 (Distinct) Primary QC Check: The disappearance of the C4-Cl band confirms the successful substitution/methylation at the 4-position.
C=O (Carbonyl) StretchABSENT ABSENT If a strong peak appears at 1670–1690 cm⁻¹ , the sample is contaminated with the hydrolysis product (Quinazolinone).
3.2 Fingerprint Region Interpretation (1000 – 600 cm⁻¹)

The region below 1000 cm⁻¹ is sensitive to the substitution pattern of the benzene ring.

  • 1,2,3-Trisubstituted Benzene: The 8-methylquinazoline moiety creates a specific out-of-plane (OOP) bending pattern, typically showing strong bands at ~750 cm⁻¹ and ~810 cm⁻¹ .

  • C2-Cl Stretch: This is often the strongest band in the low-frequency region, appearing as a sharp, intense peak around 765 ± 10 cm⁻¹ .

Structural Validation Workflow

The following decision logic outlines how to interpret the IR spectrum during synthesis or Quality Control (QC).

IR_Analysis_Workflow Start Acquire IR Spectrum (4000 - 400 cm⁻¹) Check_CO Check 1650-1700 cm⁻¹ (Strong Peak?) Start->Check_CO Impurity_Oxo FAIL: Hydrolysis Impurity (4,8-Dimethylquinazolin-2(1H)-one) Check_CO->Impurity_Oxo Yes (C=O present) Check_Aliphatic Check 2800-3000 cm⁻¹ (Intensity vs Aromatic C-H) Check_CO->Check_Aliphatic No Check_CCl Check ~850 cm⁻¹ (C4-Cl Band Present?) Check_Aliphatic->Check_CCl Strong Methyl Bands Impurity_Precursor FAIL: Unreacted Precursor (2,4-Dichloro-8-methylquinazoline) Check_Aliphatic->Impurity_Precursor Weak Methyl Bands Check_CCl->Impurity_Precursor Yes (C4-Cl present) Confirm_Target PASS: Target Compound (2-Chloro-4,8-dimethylquinazoline) Check_CCl->Confirm_Target No (Only C2-Cl)

Figure 1: Logic flow for identifying 2-Chloro-4,8-dimethylquinazoline and distinguishing it from common synthetic byproducts.

Comparative Analysis: Target vs. Alternatives
FeatureTarget: 2-Chloro-4,8-dimethyl Alternative: 2-Chloro-4-methyl Alternative: 2,4-Dichloro-8-methyl
Methyl Bands High Intensity (Two CH₃ groups)Medium Intensity (One CH₃ group)Low/Medium Intensity (One CH₃ group)
Fingerprint (OOP) Distinct 1,2,3-trisubstituted pattern (due to 8-Me).1,2-disubstituted pattern (no 8-Me).1,2,3-trisubstituted pattern.
Reactivity Electrophilic at C2 (for nucleophilic attack).Electrophilic at C2.Highly electrophilic at C4 (and C2).
IR Marker ~765 cm⁻¹ (C2-Cl) only.~765 cm⁻¹ (C2-Cl) only.~765 cm⁻¹ (C2-Cl) AND ~850 cm⁻¹ (C4-Cl) .

Scientific Insight: The presence of the 8-methyl group sterically hinders the N1 position, which can subtly shift the C=N stretching frequency to a lower wavenumber compared to the 2-chloro-4-methyl analogue (e.g., shifting from 1625 cm⁻¹ to ~1618 cm⁻¹).

References
  • NIST Chemistry WebBook. IR Spectrum of 2,4-Dichloro-6,7-dimethoxyquinazoline (Analogue Reference). National Institute of Standards and Technology. [Link]

  • Spectrochimica Acta Part A.Vibrational spectroscopy of quinazoline derivatives: A comparative density functional study. (General assignment of Quinazoline ring modes).
  • PubChem. Compound Summary: 2,4-Dichloro-8-methylquinazoline. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.